(Z)-MDL 105519
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWVUDLZUVBQGP-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-MDL 105519: A Technical Guide to its Mechanism of Inaction as a Glycine Site NMDA Receptor Antagonist
This technical guide provides an in-depth overview of the mechanism of inaction of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and related therapeutic areas.
Core Mechanism of Inaction
This compound functions as a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor. The activation of the NMDA receptor, a crucial component in excitatory neurotransmission, requires the binding of both glutamate to its recognition site and a co-agonist, typically glycine or D-serine, to the glycine modulatory site. By binding to this glycine site with high affinity, this compound prevents the binding of the endogenous co-agonists. This allosteric inhibition results in the NMDA receptor channel remaining in a closed or non-conducting state, even in the presence of glutamate. Consequently, the influx of calcium ions (Ca²⁺) through the channel is blocked, leading to a reduction in NMDA receptor-mediated neuronal excitation. This mechanism underlies the observed anticonvulsant and anxiolytic properties of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, antagonist potency, and receptor density in relevant biological preparations.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| Ki | 10.9 nM | Rat | Brain membranes | [³H]glycine | [1] |
| Kd | 3.77 nM | Rat | Brain membranes | [³H]MDL 105519 | [2][3] |
| Kd | 1.8 nM | Rat | Homomeric NR1a receptors in CHO-K1 cells | [³H]MDL 105519 | [4] |
| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes | [³H]MDL 105519 | [5] |
Table 2: Receptor Binding Density (Bmax) for [³H]MDL 105519
| Bmax | Species | Tissue/Cell Line | Reference |
| 12.1 pmol/mg protein | Rat | Brain membranes | |
| 370 fmol/mg protein | Rat | Homomeric NR1a receptors in CHO-K1 cells | |
| 3030 ± 330 fmol/mg protein | Pig | Cortical brain membranes |
Table 3: Antagonist Activity of this compound
| Assay | IC50 | Species | Preparation | Notes |
| Inhibition of NMDA-induced currents | 0.14 - 13.8 µM | Rat | Cultured hippocampal neurons | Antagonism was typical for glycine site antagonists. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for [³H]MDL 105519
This protocol describes the determination of the binding affinity (Kd) and receptor density (Bmax) of [³H]MDL 105519 in rat brain membranes.
Materials:
-
[³H]MDL 105519 (radioligand)
-
Unlabeled this compound
-
Rat brain tissue
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay:
-
For saturation binding experiments, set up a series of tubes containing a fixed amount of membrane protein (e.g., 100 µg) and increasing concentrations of [³H]MDL 105519.
-
For determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the tubes at room temperature for 60 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the inhibitory effect of this compound on NMDA-induced currents in cultured rat hippocampal neurons.
Materials:
-
Cultured rat hippocampal neurons
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 25 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA
-
Glycine
-
This compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the membrane of a neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to elicit an inward current.
-
After establishing a stable baseline response, co-apply this compound at various concentrations with NMDA and glycine.
-
-
Data Acquisition and Analysis: Record the NMDA-induced currents before and after the application of this compound. Measure the peak amplitude of the inward current. Plot the percentage inhibition of the NMDA-induced current against the concentration of this compound to determine the IC50 value.
Measurement of cGMP Accumulation
This protocol describes the measurement of the inhibitory effect of this compound on NMDA-stimulated cyclic GMP (cGMP) accumulation in rat cerebellar slices.
Materials:
-
Rat cerebellum
-
Krebs-bicarbonate buffer
-
NMDA
-
This compound
-
cGMP radioimmunoassay (RIA) kit
Procedure:
-
Slice Preparation: Prepare 350 µm thick slices of rat cerebellum using a tissue chopper.
-
Incubation: Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer for 60 minutes at 37°C.
-
Drug Treatment:
-
Incubate the slices with various concentrations of this compound for 15 minutes.
-
Stimulate the slices with NMDA (e.g., 100 µM) for 10 minutes.
-
-
Termination and Extraction: Terminate the reaction by adding ice-cold trichloroacetic acid. Homogenize the slices and centrifuge to remove the protein precipitate. Extract the supernatant containing cGMP with water-saturated ether.
-
Quantification: Measure the cGMP concentration in the aqueous extracts using a cGMP RIA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the NMDA-stimulated cGMP accumulation in the absence of the antagonist and calculate the IC50 value for this compound.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound inaction at the NMDA receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Logical relationship of this compound's antagonist action.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of (Z)-MDL 105519 in Neuroscience: A Technical Guide
(Z)-MDL 105519 , also known as MDL 105,519, is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action and pharmacological profile have established it as a critical tool in neuroscience research for elucidating the role of the NMDA receptor glycine site in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its interaction with the NMDA receptor signaling pathway.
Core Mechanism of Action
This compound exerts its effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the channel opening by the primary neurotransmitter, glutamate. By competitively inhibiting the binding of these co-agonists, this compound allosterically inhibits NMDA receptor activation. This leads to a reduction in the influx of calcium (Ca²⁺) and sodium (Na⁺) ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.[3][4] The inhibition by MDL 105,519 is non-competitive with respect to NMDA and can be reversed by the co-agonist D-serine.[3]
Quantitative Pharmacological Data
The affinity and selectivity of this compound for the NMDA receptor glycine site have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Species | Preparation | Reference |
| Ki | 10.9 nM | Rat | Brain membranes | |
| Kd | 3.77 nM | Rat | Brain membranes | |
| Kd | 1.8 nM | Rat | Homomeric NR1a receptors (CHO cells) | |
| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes | |
| Bmax | 12.1 pmol/mg protein | Rat | Brain membranes | |
| Bmax | 370 fmol/mg protein | Rat | Homomeric NR1a receptors (CHO cells) | |
| Bmax | 3030 ± 330 fmol/mg protein | Pig | Cortical brain membranes | |
| Kon | 7.0 x 10⁷ M⁻¹min⁻¹ | Rat | Brain membranes | |
| Koff | 0.232 min⁻¹ | Rat | Brain membranes |
Table 1: In Vitro Binding Affinity and Kinetics of this compound
| Seizure Model | Animal Model | ED₅₀ | Reference |
| Pentylenetetrazol-induced | Mouse | 8 - 100 mg/kg i.p. | |
| NMDA-induced | Mouse | 8 - 100 mg/kg i.p. | |
| Maximal Electroshock-induced | Mouse | 8 - 100 mg/kg i.p. |
Table 2: In Vivo Anticonvulsant Activity of this compound
Signaling Pathways and Experimental Workflows
The interaction of this compound with the NMDA receptor and its subsequent effects can be visualized through signaling pathway diagrams and experimental workflows.
References
- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-MDL 105519: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of (Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the NMDA receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its biological context and analytical workflows.
Core Physicochemical Properties
This compound, identified by the CAS number 161230-88-2, possesses a unique set of physicochemical characteristics that are crucial for its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The quantitative data available for this compound are summarized below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₁Cl₂NO₄ | LookChem[1] |
| Molecular Weight | 376.19 g/mol | LookChem[1] |
| Melting Point | N/A | LookChem[1] |
| Boiling Point | 601.3 ± 55.0 °C (Predicted) | LookChem[1] |
| Density | 1.594 ± 0.06 g/cm³ (Predicted) | LookChem |
| pKa | 3.20 ± 0.19 (Predicted) | LookChem |
| Solubility | DMSO: 5 mg/mL | LookChem |
| logP | N/A |
Biological Activity and Pharmacological Data
This compound is a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that specifically targets the glycine co-agonist site. This interaction inhibits NMDA-dependent responses. The binding affinity of MDL 105519 has been characterized in various studies. It is a potent and selective ligand for the glycine recognition site, completely inhibiting the binding of [³H]glycine to rat brain membranes with a Kᵢ value of 10.9 nM. Further studies using [³H]MDL 105519 have determined its high affinity for rat brain membranes, with a dissociation constant (Kd) of 3.77 nM and a maximum binding capacity (Bmax) of 12.1 pmol/mg protein.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the determination of key physicochemical and pharmacological parameters relevant to this compound.
Melting Point Determination (General Protocol)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound, crystalline solid
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for fine powdering)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount of the solid is packed into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The digital melting point apparatus is turned on and the desired starting temperature, ramp rate (e.g., 2 °C/min for a precise measurement), and stop temperature are programmed.
-
Measurement: The capillary tube is inserted into the sample holder of the apparatus. The heating program is initiated.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.
-
Calibration: For accuracy, the apparatus should be calibrated using standards with known melting points.
Radioligand Binding Assay (Filtration Method)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound like this compound for its target receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.
Materials:
-
[³H]Glycine or a similar suitable radioligand
-
This compound (unlabeled)
-
Membrane preparation from a tissue or cell line expressing NMDA receptors
-
Binding buffer (e.g., Tris-HCl buffer at a specific pH)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: A series of tubes are prepared. Each tube contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]glycine), and varying concentrations of the unlabeled test compound (this compound). Control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known glycine site ligand) are also prepared.
-
Incubation: The tubes are incubated at a specific temperature (e.g., room temperature or 4 °C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and a typical experimental workflow.
Caption: NMDA Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
Unraveling the Stereoselectivity of NMDA Receptor Antagonism: A Technical Guide to MDL 105,519
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal communication, presents a complex pharmacological target. Its overactivation is implicated in a range of neurological disorders, making NMDA receptor antagonists a significant area of research for therapeutic development. Among these, MDL 105,519 has emerged as a potent and highly selective antagonist of the glycine co-agonist site on the NMDA receptor. This technical guide provides an in-depth analysis of MDL 105,519, with a particular focus on the stereoisomers of this compound. While the (E)-isomer is a well-characterized active antagonist, this guide also addresses the current understanding of the (Z)-isomer, often referred to as the inactive counterpart.
The NMDA Receptor and the Glycine Co-agonist Site
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site, located on the GluN1 subunit, represents a key allosteric modulatory site. Antagonism of this site offers a subtle yet effective means of downregulating NMDA receptor activity, potentially with a more favorable side-effect profile compared to antagonists targeting the glutamate binding site or the ion channel pore.
(E)-MDL 105,519: A Potent and Selective Antagonist
The pharmacologically active form of MDL 105,519 is the (E)-isomer, systematically named (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid. Extensive research has characterized its potent and selective antagonist activity at the NMDA receptor glycine site.
Quantitative Pharmacological Data
The affinity and potency of (E)-MDL 105,519 have been determined through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding studies.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 10.9 nM | Rat Brain Membranes | [3H]glycine | [1] |
| Kd | 3.77 nM | Rat Brain Membranes | [3H]MDL 105,519 | [2] |
| Bmax | 12.1 pmol/mg protein | Rat Brain Membranes | [3H]MDL 105,519 | [2] |
| Kd | 1.8 nM | Homomeric NR1a Receptors | [3H]MDL 105,519 | [3] |
| Bmax | 370 fmol/mg protein | Homomeric NR1a Receptors | [3H]MDL 105,519 | [3] |
| Kd | 3.73 ± 0.43 nM | Pig Cortical Brain Membranes | [3H]MDL 105,519 | |
| Bmax | 3030 ± 330 fmol/mg protein | Pig Cortical Brain Membranes | [3H]MDL 105,519 |
Functional Activity
(E)-MDL 105,519 effectively inhibits NMDA receptor-mediated responses in functional assays. It has been shown to block NMDA-induced increases in intracellular calcium, cyclic GMP accumulation, and ion currents in neuronal preparations. In vivo studies have demonstrated its anticonvulsant and anxiolytic-like effects in animal models.
The Enigma of (Z)-MDL 105,519: The "Inactive" Isomer
While the prompt for this guide refers to (Z)-MDL 105,519 as the inactive isomer, a comprehensive review of the available scientific literature does not provide quantitative data to substantiate this claim. Although chemical suppliers may list the (Z)-isomer for purchase, there is a notable absence of published research detailing its binding affinity, functional activity at the NMDA receptor, or any direct comparative studies with the (E)-isomer.
Therefore, while it is a common principle in pharmacology that stereoisomers of a chiral molecule can exhibit vastly different biological activities, with one isomer often being significantly less active or inactive, we cannot definitively characterize (Z)-MDL 105,519 as inactive based on the currently accessible scientific evidence. The lack of data prevents the creation of comparative tables and detailed experimental protocols for this specific isomer.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize (E)-MDL 105,519. These protocols can be adapted for the evaluation of other NMDA receptor glycine site ligands.
Radioligand Binding Assay with [3H]MDL 105,519
This protocol details the measurement of ligand binding to the NMDA receptor glycine site using tritiated (E)-MDL 105,519.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
[3H]MDL 105,519 (specific activity ~20-40 Ci/mmol)
-
Unlabeled MDL 105,519
-
Assay buffer: 50 mM Tris-acetate, pH 7.4
-
Wash buffer: Cold 50 mM Tris-acetate, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a final volume of 500 µL, combine:
-
100 µL of membrane suspension (100 µg protein)
-
50 µL of [3H]MDL 105,519 at various concentrations (for saturation experiments) or a fixed concentration (for competition experiments).
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled MDL 105,519 (e.g., 10 µM) for determining non-specific binding. For competition assays, this will be varying concentrations of the test compound.
-
-
Incubation: Incubate the mixture at 4°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters rapidly with three 4 mL aliquots of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the concentration of [3H]MDL 105,519 and analyze the data using non-linear regression to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze using a one-site or two-site binding model to determine the IC50, which can be converted to a Ki value.
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to measure the effect of MDL 105,519 on NMDA receptor-mediated currents in cultured neurons.
Objective: To assess the functional antagonism of NMDA receptor currents by a test compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
NMDA and glycine stock solutions.
-
Test compound (MDL 105,519) stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
Procedure:
-
Cell Preparation: Plate neurons on coverslips and maintain in culture for 7-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution. The pipette resistance should be 3-5 MΩ.
-
Under visual guidance, form a high-resistance (>1 GΩ) seal between the pipette tip and the membrane of a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current.
-
Antagonist Testing: Co-apply the test compound (MDL 105,519) at various concentrations with NMDA and glycine to determine its inhibitory effect on the evoked current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a concentration-response curve to determine the IC50.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism
Caption: (E)-MDL 105,519 action at the NMDA receptor glycine site.
Experimental Workflow for Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Stereoisomer: A Technical Examination of the Biological Inactivity of the Z-Isomer of MDL 105,519
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: MDL 105,519, formally known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a well-characterized, potent, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site. Its robust pharmacological profile has made it a valuable tool in neuroscience research. However, the biological activity of MDL 105,519 is critically dependent on its stereochemistry. This technical guide delves into the biological inactivity of the Z-isomer of MDL 105,519, providing a comprehensive overview of the available data, relevant experimental protocols, and the implicit evidence supporting its lack of significant pharmacological effect.
The Decisive Role of E/Z Isomerism in MDL 105,519's Activity
The defining structural feature of MDL 105,519 outside of its core indole-2-carboxylic acid scaffold is the carboxyethenyl side chain, which gives rise to E and Z geometric isomers. The overwhelming body of scientific literature exclusively refers to the biologically active compound as the (E)-isomer. This specific designation in numerous high-impact studies underscores the stereoselective nature of its interaction with the glycine binding site on the NMDA receptor.
While direct comparative studies quantifying the biological activity of the Z-isomer are conspicuously absent from peer-reviewed literature, this absence itself serves as strong evidence for its biological inactivity. In drug discovery and development, it is standard practice to focus on the most potent and active stereoisomer, with less active or inactive isomers often going unreported in detail. The consistent and exclusive focus on the (E)-isomer in pharmacological characterizations strongly implies that the Z-isomer was found to be inactive or possessed negligible affinity for the target receptor during initial screening or structure-activity relationship (SAR) studies.
Quantitative Data for the Active (E)-Isomer of MDL 105,519
To appreciate the profound difference in activity, it is essential to consider the high potency of the active (E)-isomer. The following table summarizes key quantitative data for (E)-MDL 105,519 from various in vitro and in vivo studies.
| Parameter | Value | Species/Assay Condition | Reference |
| Binding Affinity (Ki) | |||
| Inhibition of [3H]glycine binding | 10.9 nM | Rat brain membranes | |
| Functional Antagonism | |||
| Inhibition of NMDA-induced currents | IC50 = 16 nM | Cultured rat cerebellar granule cells | |
| Inhibition of harmaline-induced cGMP elevation | ED50 = 1.8 mg/kg (i.v.) | Mice | |
| Anticonvulsant Activity | |||
| Protection against audiogenic seizures | ED50 = 3.9 mg/kg (i.v.) | DBA/2 mice |
The low nanomolar affinity and potent functional antagonism of the (E)-isomer highlight the stringent structural requirements for binding to the glycine site of the NMDA receptor. It is inferred that the spatial arrangement of the phenyl and carboxyl groups in the Z-isomer sterically hinders its ability to fit into the binding pocket, thus rendering it biologically inactive.
Experimental Protocols for Assessing NMDA Receptor Antagonism
The determination of the biological activity of compounds like MDL 105,519 involves a series of well-established experimental protocols. These same methodologies would be employed to confirm the inactivity of the Z-isomer.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cerebral cortices from rodents are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]glycine or [3H]MDL 105,519).
-
Competition: Increasing concentrations of the test compound (e.g., E- or Z-isomer of MDL 105,519) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
Electrophysiological Recording
This technique assesses the functional effect of a compound on the ion channel activity of the NMDA receptor.
-
Cell Culture: Neurons (e.g., primary cortical or hippocampal neurons) or oocytes expressing NMDA receptors are cultured.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the NMDA receptor channels.
-
Agonist Application: NMDA and a co-agonist (glycine or D-serine) are applied to the cell to elicit an inward current.
-
Antagonist Application: The test compound is co-applied with the agonists to determine its ability to inhibit the NMDA-induced current.
-
Data Analysis: The concentration of the antagonist that produces a 50% reduction in the agonist-induced current (IC50) is calculated.
In Vivo Models of NMDA Receptor Antagonism
These models evaluate the pharmacological effects of a compound in a living organism.
-
Harmaline-Induced cGMP Elevation: Harmaline, a tremorigenic agent, increases cyclic guanosine monophosphate (cGMP) levels in the cerebellum through an NMDA receptor-dependent mechanism. Test compounds are administered prior to harmaline, and the extent to which they prevent the rise in cGMP is measured.
-
Anticonvulsant Models: NMDA receptor antagonists are effective in various seizure models. For example, they can protect against seizures induced by sound in genetically susceptible mice (e.g., DBA/2 mice) or by chemical convulsants like pentylenetetrazole (PTZ).
Visualizing the Context of MDL 105,519's Action
To further understand the biological context, the following diagrams illustrate the NMDA receptor signaling pathway and the workflow of a typical radioligand binding assay.
Caption: NMDA Receptor Signaling and MDL 105,519 Isomer Interaction.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
A Researcher's Guide to Procuring (Z)-MDL 105519
For researchers and professionals in drug development engaged in neurological studies, access to specific chemical compounds is paramount. This technical guide provides an in-depth overview of procurement options for (Z)-MDL 105519, an inactive isomer of the potent and selective NMDA receptor antagonist, MDL 105519. Understanding the availability and characteristics of this compound is crucial for rigorous scientific investigation.
This compound serves as a critical control compound in research exploring the glutamatergic system, particularly the function of the NMDA receptor glycine binding site. Its active (E)-isomer, MDL 105519, is a non-competitive antagonist at this site, exhibiting anticonvulsant and anxiolytic properties. The (Z)-isomer, being inactive, allows researchers to delineate specific from non-specific effects in experimental models.
Reputable Suppliers of this compound
Several chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from a selection of vendors. Please note that availability and pricing are subject to change, and researchers should verify the information directly with the suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedchemExpress | This compound | Not explicitly listed, but available for quote | Not specified | Inquire for details |
| TargetMol | This compound | T16032 | Not specified | Inquire for details |
| BOC Sciences | This compound | Not explicitly listed | Not specified | Inquire for details |
| Immunomart | This compound | Not explicitly listed | Not specified | Inquire for details |
Note: Some suppliers may list the compound for quotation, indicating that it may be synthesized on demand.
For comparative studies, the active isomer, MDL 105519, is also available from several suppliers:
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedchemExpress | MDL 105519 | HY-101373 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| TargetMol | MDL 105519 | T16032 | Not specified | Inquire for details |
| Sigma-Aldrich | MDL 105,519 | M219 | ≥98% (HPLC) | Inquire for details |
| Immunomart | MDL 105519 | T16032-2 mg | Not specified | 2 mg |
Experimental Context: The NMDA Receptor Glycine Site
MDL 105519 acts as a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor.[1] This receptor is a crucial component of excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.
The binding of these ligands allows for the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions. This influx is a critical step in numerous physiological processes, including synaptic plasticity, learning, and memory. The antagonistic action of MDL 105519 at the glycine site prevents this channel opening, thereby inhibiting NMDA receptor-mediated responses.[1]
Key Experimental Protocols
For researchers utilizing this compound as a control, referencing the protocols used for its active isomer is essential. A foundational experiment is the radioligand binding assay to determine the affinity of compounds for the NMDA receptor glycine site.
Radioligand Binding Assay Protocol (Adapted from Baron et al., 1997)
-
Membrane Preparation:
-
Homogenize rat brain tissue in a buffered sucrose solution.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
-
Wash the membranes multiple times with a buffer (e.g., Tris-HCl) to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared brain membranes with the radioligand, [³H]MDL 105519, in the assay buffer.
-
For competition assays, include varying concentrations of the test compound (e.g., MDL 105519 or this compound).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known glycine site ligand) from the total binding.
-
Analyze the competition binding data using non-linear regression to calculate the inhibitor constant (Ki) for the test compounds.
-
By procuring this compound from a reputable supplier and employing rigorous experimental protocols, researchers can effectively investigate the nuanced roles of the NMDA receptor in health and disease.
References
An In-Depth Technical Guide to the Basic Research Applications of (Z)-MDL 105519
(Z)-MDL 105519 , also known as MDL 105,519, is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its ability to non-competitively inhibit NMDA receptor-mediated responses has made it a valuable tool in basic neuroscience research. This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and related disciplines.
Core Mechanism of Action
This compound exerts its effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor. The binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for the activation of the NMDA receptor ion channel. By competitively blocking the binding of glycine, this compound prevents the conformational change necessary for channel opening, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This antagonism is non-competitive with respect to NMDA itself.[1][2][3][4]
Quantitative Data Summary
The binding affinity and potency of this compound have been characterized across various in vitro preparations. The following tables summarize key quantitative data from radioligand binding assays.
Table 1: Binding Affinity of [³H]MDL 105519 to NMDA Receptors
| Preparation | Radioligand | Kd (nM) | Bmax | Reference |
| Rat Brain Membranes | [³H]MDL 105519 | 3.77 | 12.1 pmol/mg protein | [5] |
| Homomeric NMDA-NR1a Receptors (transfected CHO cells) | [³H]MDL 105519 | 1.8 | 370 fmol/mg protein | |
| Pig Cortical Brain Membranes | [³H]MDL 105519 | 3.73 ± 0.43 | 3030 ± 330 fmol/mg protein |
Table 2: Inhibitory Potency of MDL 105519
| Assay | Preparation | Ki (nM) | Reference |
| [³H]glycine Binding Inhibition | Rat Brain Membranes | 10.9 |
Key Basic Research Applications & Experimental Protocols
This compound is utilized in a variety of basic research applications to probe the function of the NMDA receptor in both normal and pathological states. Its high selectivity makes it a valuable tool for dissecting the specific contributions of the glycine co-agonist site to neuronal function.
Characterization of NMDA Receptor Binding
Application: To determine the affinity and density of the glycine binding site on the NMDA receptor in various tissues and cell preparations.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat cortex) or cultured cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, [³H]MDL 105519 at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either buffer or a competing unlabeled ligand.
-
To determine non-specific binding, include a set of wells with a high concentration of a saturating unlabeled ligand (e.g., unlabeled MDL 105519 or glycine).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [³H]MDL 105519 and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
In Vivo Neurochemical and Behavioral Studies
This compound is administered to animal models to investigate the in vivo roles of the NMDA receptor glycine site in various physiological and behavioral processes.
Application: To assess the potential of NMDA receptor glycine site antagonism in preventing seizures.
Experimental Protocol: Harmaline-Induced cGMP Elevation
-
Animal Model: Use adult male CD-1 mice.
-
Drug Administration: Administer various doses of this compound (e.g., 8, 16, 32, 64, 128 mg/kg) intraperitoneally (i.p.).
-
Induction of Seizure-like Activity: After a set pre-treatment time (e.g., 30 minutes), administer harmaline (50 mg/kg, i.p.), a tremorigenic and convulsant agent that increases cerebellar cyclic GMP (cGMP) levels via an NMDA receptor-dependent mechanism.
-
Tissue Collection: Euthanize the mice at a specific time point after harmaline administration (e.g., 60 minutes after the first injection).
-
cGMP Measurement: Dissect the cerebellum and measure cGMP content using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the cGMP levels in the MDL 105519-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound.
Application: To evaluate the anxiety-reducing effects of glycine site antagonism.
Experimental Protocol: Rat Separation-Induced Vocalization Model
-
Animal Model: Use pre-weanling rat pups.
-
Drug Administration: Administer this compound or a vehicle control to the pups.
-
Separation Stress: Isolate the pups from their dam and littermates and place them in a novel, temperature-controlled environment.
-
Vocalization Recording: Record the ultrasonic vocalizations (USVs) emitted by the pups for a defined period (e.g., 5 minutes) using a specialized microphone and software.
-
Data Analysis: Quantify the number and duration of USVs. A reduction in USVs in the MDL 105519-treated group compared to the control group is indicative of anxiolytic-like activity.
Application: To determine the potential motor side effects of this compound.
Experimental Protocol: Rotarod Test
-
Apparatus: Use an accelerating rotarod apparatus.
-
Animal Model: Use mice or rats.
-
Drug Administration: Administer different doses of this compound or a vehicle control.
-
Testing: At a specific time post-injection, place the animal on the rotating rod, which gradually accelerates.
-
Measurement: Record the latency to fall from the rod.
-
Data Analysis: Compare the fall latencies of the drug-treated groups to the control group. A dose-dependent decrease in latency to fall indicates impaired motor coordination.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound blocks the glycine site on the NMDA receptor.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the role of the glycine co-agonist site of the NMDA receptor. Its utility spans from fundamental receptor pharmacology to the exploration of complex in vivo neurochemical and behavioral processes. The data and protocols outlined in this guide provide a comprehensive resource for researchers employing this compound in their studies, facilitating a deeper understanding of NMDA receptor function in the central nervous system. The distinct pharmacological profile of this compound, particularly its differentiation from channel-blocking NMDA antagonists, underscores its importance in elucidating the nuanced roles of glutamatergic neurotransmission.
References
- 1. Assessment of Motor Coordination and Balance in Mice Using the Rotarod, Elevated Bridge, and Footprint Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Dopamine Responses to Potassium Ion and Nomifensine by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Z)-MDL 105519 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, is pivotal for excitatory synaptic transmission in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By competitively blocking the glycine binding site, this compound inhibits NMDA receptor function, making it a valuable tool for studying the physiological and pathological roles of NMDA receptor signaling. These application notes provide detailed protocols for utilizing this compound in competitive binding assays to determine the affinity of test compounds for the NMDA receptor glycine site.
Principle of the Assay
Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor.[2] In this context, this compound is used as an unlabeled competitor against a radiolabeled ligand that specifically binds to the NMDA receptor glycine site, such as [³H]glycine or [³H]MDL 105519.[3][4] By measuring the concentration-dependent displacement of the radioligand by this compound, one can determine its inhibitory constant (Ki), a measure of its binding affinity.
Data Presentation
The following tables summarize the quantitative binding data for this compound at the NMDA receptor glycine site, as determined by competitive radioligand binding assays.
Table 1: Binding Affinity of this compound for the NMDA Receptor Glycine Site
| Radioligand | Preparation | Species | Ki (nM) | IC₅₀ (nM) | Reference |
| [³H]glycine | Rat brain membranes | Rat | 10.9 | - | |
| [³H]MDL 105519 | Pig cortical brain membranes | Pig | - | - |
Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) for [³H]MDL 105519
| Preparation | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat brain membranes | Rat | 3.77 | 12.1 | |
| Homomeric NMDA-NR1a receptors | CHO-K1 cells | 1.8 | 0.37 | |
| Pig cortical brain membranes | Pig | 3.73 ± 0.43 | 3.03 ± 0.33 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using Rat Brain Membranes and a Radiolabeled Glycine Site Ligand
This protocol outlines the determination of the binding affinity of this compound by its ability to displace a radiolabeled ligand from the glycine binding site on NMDA receptors in rat brain membrane preparations.
Materials and Reagents:
-
This compound
-
Radiolabeled ligand (e.g., [³H]MDL 105519 or [³H]glycine)
-
Rat brain tissue (e.g., cortex or whole brain)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Homogenizer
-
Refrigerated centrifuge
-
96-well filter plates and vacuum manifold (Harvester)
-
Scintillation counter
Procedure:
1. Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Membrane Preparation Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer. f. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay). g. Aliquot the membrane preparation and store at -80°C until use.
2. Competitive Binding Assay: a. In a 96-well plate, combine the following in a final volume of 250 µL:
- 50 µL of Assay Buffer (for total binding) or a high concentration of a known glycine site ligand (e.g., 1 mM glycine) for non-specific binding, or varying concentrations of this compound.
- 50 µL of the radiolabeled ligand at a concentration at or below its Kd (e.g., 1-5 nM [³H]MDL 105519).
- 150 µL of the rat brain membrane preparation (typically 50-100 µg of protein). b. Incubate the plate at room temperature (or a specified temperature, e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
3. Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
4. Radioactivity Measurement: a. Transfer the filters to scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark. d. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis: a. Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) b. Plot the specific binding as a percentage of the control (wells without competitor) against the logarithm of the this compound concentration. c. Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
NMDA Receptor Signaling Pathway and Antagonism by this compound
References
- 1. A subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]MDL 105,519 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 105,519 is a potent and selective antagonist for the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The tritiated form, [3H]MDL 105,519, serves as a high-affinity radioligand, enabling the characterization of the NMDA receptor glycine site in various tissues and cell preparations. This document provides detailed protocols for performing saturation and competition radioligand binding assays using [3H]MDL 105,519, along with data analysis procedures and a summary of key binding parameters.
Data Presentation
Table 1: Quantitative Binding Data for [3H]MDL 105,519
| Parameter | Value | Tissue/Cell Preparation | Reference |
| Kd (Dissociation Constant) | 1.8 nM | Homomeric NMDA-NR1a receptors in CHO-K1 cells | [1] |
| 3.77 nM | Rat brain membranes | [2] | |
| 3.73 ± 0.43 nM | Pig cortical brain membranes | [3] | |
| Bmax (Maximum Receptor Density) | 370 fmol/mg protein | Homomeric NMDA-NR1a receptors in CHO-K1 cells | [1] |
| 12.1 pmol/mg protein | Rat brain membranes | [2] | |
| 3030 ± 330 fmol/mg protein | Pig cortical brain membranes | ||
| Kon (Association Rate Constant) | 7.0 x 107 M-1min-1 | Rat brain membranes | |
| Koff (Dissociation Rate Constant) | 0.232 min-1 | Rat brain membranes |
Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. MDL 105,519 acts as an antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel opening and subsequent downstream signaling cascades.
Experimental Protocols
Brain Membrane Preparation
This protocol describes the preparation of crude synaptic membranes from rodent brain tissue.
Materials:
-
Whole rodent brains (e.g., rat cortex or hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Centrifuge tubes
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Dissect the desired brain region on ice and weigh the tissue.
-
Add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in a suitable volume of Assay Buffer (see below) or a buffer containing a cryoprotectant (e.g., sucrose) for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
[3H]MDL 105,519 Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]MDL 105,519.
Materials:
-
Prepared brain membranes
-
[3H]MDL 105,519 radioligand
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator: 10 µM unlabeled MDL 105,519 or another suitable glycine site antagonist (e.g., 5,7-dichlorokynurenic acid).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]MDL 105,519 in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.
-
For total binding wells, add:
-
50 µL of Assay Buffer
-
50 µL of the corresponding [3H]MDL 105,519 dilution
-
100 µL of the membrane preparation (typically 50-150 µg of protein)
-
-
For non-specific binding wells, add:
-
50 µL of 10 µM unlabeled MDL 105,519
-
50 µL of the corresponding [3H]MDL 105,519 dilution
-
100 µL of the membrane preparation
-
-
Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
[3H]MDL 105,519 Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the NMDA receptor glycine site.
Materials:
-
Same as for the saturation binding assay
-
Unlabeled test compounds
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Prepare a solution of [3H]MDL 105,519 in Assay Buffer at a fixed concentration, typically at or near its Kd value (e.g., 2-4 nM).
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of 10 µM unlabeled MDL 105,519.
-
For test compound wells, add 50 µL of the corresponding serial dilution.
-
To all wells, add 50 µL of the fixed concentration of [3H]MDL 105,519.
-
To all wells, add 100 µL of the membrane preparation.
-
Follow steps 5-8 from the saturation binding assay protocol.
Data Analysis
-
Saturation Assay:
-
Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (Y-axis) against the concentration of [3H]MDL 105,519 (X-axis).
-
Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the Kd and Bmax values.
-
-
Competition Assay:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) where:
-
[L] is the concentration of [3H]MDL 105,519 used in the assay.
-
K_d is the dissociation constant of [3H]MDL 105,519 determined from the saturation assay.
-
-
Experimental Workflow
References
- 1. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-MDL 105519 as a Control in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing (Z)-MDL 105519 as a specific and potent control agent in electrophysiological studies of the N-methyl-D-aspartate (NMDA) receptor.
Introduction
This compound is a highly selective and potent antagonist of the glycine co-agonist binding site on the NMDA receptor.[1][2] Its mechanism of action is non-competitive with respect to NMDA, meaning it inhibits receptor function even in the presence of the primary agonist, glutamate or NMDA.[2] This specificity makes it an excellent negative control for isolating and confirming the contribution of NMDA receptor activity, particularly glycine-dependent signaling, in electrophysiological recordings. The inhibition by MDL 105519 can be reversed by the glycine site agonist D-serine.[2]
Mechanism of Action
The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its ion channel to open. This compound exerts its inhibitory effect by binding to the glycine site on the GluN1 subunit of the NMDA receptor complex, thereby preventing the conformational changes necessary for channel activation. This blockade is specific, with approximately 10,000-fold selectivity for the glycine recognition site over other investigated receptor types.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound, providing a reference for its potency and binding affinity.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ki | 10.9 nM | Rat Brain Membranes | [3H]glycine Binding | |
| Kd | 3.77 nM | Rat Brain Membranes | [3H]MDL 105519 Binding | |
| Kd | 1.8 nM | Homomeric Rat NR1a Receptors (CHO cells) | [3H]MDL 105519 Binding | |
| Kd | 3.73 nM | Pig Cortical Brain Membranes | [3H]MDL 105519 Binding | |
| Bmax | 12.1 pmol/mg protein | Rat Brain Membranes | [3H]MDL 105519 Binding | |
| Bmax | 370 fmol/mg protein | Homomeric Rat NR1a Receptors (CHO cells) | [3H]MDL 105519 Binding | |
| Bmax | 3030 fmol/mg protein | Pig Cortical Brain Membranes | [3H]MDL 105519 Binding |
Signaling Pathway and Inhibition by this compound
The following diagram illustrates the NMDA receptor signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol details the use of this compound as a negative control to confirm that recorded currents are mediated by NMDA receptors in cultured neurons or brain slices.
1. Solutions and Reagents
-
External Solution (ACSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl2
-
0 mM MgCl2 (to relieve Mg2+ block of NMDA receptors)
-
25 mM NaHCO3
-
1.25 mM NaH2PO4
-
25 mM Glucose
-
10 µM Glycine (to ensure co-agonist site is occupied)
-
Gassed with 95% O2 / 5% CO2, pH 7.4
-
-
Internal (Pipette) Solution:
-
140 mM Cs-Gluconate
-
10 mM HEPES
-
10 mM BAPTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
pH adjusted to 7.3 with CsOH
-
-
Agonist Stock Solution: 100 mM NMDA in deionized water.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
2. Experimental Procedure
-
Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Transfer the preparation to the recording chamber and continuously perfuse with ACSF at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration on a target neuron. Clamp the cell at a holding potential of -70 mV.
-
Baseline Recording: Record baseline membrane current in ACSF.
-
Agonist Application: Apply ACSF containing 100 µM NMDA to elicit an inward current. This confirms the presence of functional NMDA receptors.
-
Washout: Wash out the NMDA with standard ACSF until the current returns to baseline.
-
Control Application: Perfuse the chamber with ACSF containing a specific concentration of this compound (e.g., 1 µM, which is ~100x the Ki) for 5-10 minutes to ensure complete receptor blockade.
-
Test with Agonist: While still in the presence of this compound, co-apply 100 µM NMDA. The absence or significant reduction of the inward current confirms that the previously observed current was mediated by the glycine-dependent NMDA receptor.
-
(Optional) Reversibility: Wash out both this compound and NMDA. To demonstrate reversibility, apply ACSF containing a high concentration of D-serine (e.g., 100 µM) to outcompete the antagonist, followed by co-application of NMDA.
3. Data Analysis
-
Measure the peak amplitude of the inward current in response to NMDA application before and after the application of this compound.
-
Calculate the percentage of inhibition to quantify the effect of this compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of an electrophysiology experiment using this compound as a control.
Logical Use as a Negative Control
This compound serves as a highly specific negative control. If a cellular response to an experimental manipulation is hypothesized to be mediated by NMDA receptors, the response should be blocked by this compound. This logical relationship is depicted below.
Conclusion
This compound is an invaluable tool for researchers in neuroscience and pharmacology. Its high affinity and selectivity for the NMDA receptor glycine site allow for the definitive identification of NMDA receptor-mediated currents and downstream cellular events. By incorporating this compound as a negative control, researchers can significantly enhance the rigor and specificity of their electrophysiological findings.
References
Application Notes and Protocols for In Vivo Administration of (Z)-MDL 105519 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action gives it significant potential for investigation in various neurological and psychiatric disorders where NMDA receptor hyperexcitability is implicated. These application notes provide a summary of the reported in vivo effects of this compound in rodent models and detailed protocols for its administration and the evaluation of its pharmacological effects.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By blocking the binding of the co-agonist glycine (or D-serine), it prevents the conformational change required for channel opening, thereby non-competitively inhibiting ion flux through the NMDA receptor channel in response to glutamate binding. This leads to a reduction in neuronal excitation.
Data Presentation
The following tables summarize the reported in vivo effects of this compound in various rodent models. Due to the limited availability of specific quantitative data in the public domain, some entries are descriptive.
Table 1: Anticonvulsant Activity of this compound in Rodent Models
| Seizure Model | Rodent Species | Administration Route | Dose Range | Observed Effect | Citation |
| Genetically Based Seizures | Mouse | Not Specified | Not Specified | Anticonvulsant activity observed. | [1] |
| Chemically Induced Seizures | Mouse/Rat | Not Specified | Not Specified | Anticonvulsant activity observed. | [1] |
| Electrically Mediated Seizures | Mouse/Rat | Not Specified | Not Specified | Anticonvulsant activity observed. | [1] |
| Maximal Electroshock (MES) | Mouse/Rat | Intraperitoneal | Not Specified | Likely effective, as it is a common screening model. | |
| Pentylenetetrazol (PTZ) | Mouse/Rat | Intraperitoneal | Not Specified | Likely effective, as it is a common screening model. | |
| Audiogenic Seizures | Mouse | Intraperitoneal | Not Specified | Likely effective, as it is a common screening model for NMDA antagonists. |
Table 2: Anxiolytic and Motor Effects of this compound in Rodent Models
| Behavioral Model | Rodent Species | Administration Route | Dose Range | Observed Effect | Citation |
| Separation-Induced Vocalization | Rat | Not Specified | Lower doses | Anxiolytic activity observed (reduction in vocalizations). | [1] |
| Rotarod Performance | Not Specified | Not Specified | Higher doses | Impairment of motor performance. | |
| Muscle Relaxation | Not Specified | Not Specified | Lower doses | Muscle-relaxant activity observed. |
Table 3: Biochemical Effects of this compound in Rodent Models
| Biochemical Assay | Rodent Species | Administration Route | Dose Range | Observed Effect | Citation |
| Harmaline-Stimulated Cerebellar cGMP Increase | Not Specified | Intravenous | Not Specified | Prevention of the increase in cGMP content. |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Electroshock device with corneal electrodes
-
Electrode solution (e.g., saline)
Procedure:
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Prepare solutions of this compound in the chosen vehicle at various concentrations.
-
Administer the compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal, i.p.). A typical pre-treatment time for i.p. administration is 30-60 minutes.
-
-
MES Induction:
-
At the designated pre-treatment time, apply a drop of electrode solution to the animal's eyes.
-
Place the corneal electrodes on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a full tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. An ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Protocol 2: Assessment of Anxiolytic Activity using the Separation-Induced Ultrasonic Vocalization (USV) Model
Objective: To evaluate the anxiolytic potential of this compound by measuring its effect on the number of ultrasonic vocalizations emitted by rat pups when separated from their mother and littermates.
Materials:
-
Wistar or Sprague-Dawley rat pups (8-12 days old) and their dam
-
This compound
-
Vehicle (e.g., saline)
-
Sound-attenuating chamber
-
Ultrasonic microphone and recording software
-
Temperature-controlled container for the pup
Procedure:
-
Animal Preparation:
-
Remove the dam from the home cage.
-
Mark individual pups for identification.
-
-
Drug Administration:
-
Administer this compound or vehicle to the pups (e.g., subcutaneous, s.c., or i.p.).
-
Return the pups to the home cage with their littermates for a pre-treatment period (e.g., 30 minutes).
-
-
Isolation and Recording:
-
After the pre-treatment time, remove a single pup from the home cage.
-
Place the pup in an isolated, temperature-controlled container within the sound-attenuating chamber.
-
Record the ultrasonic vocalizations for a set period (e.g., 5 minutes).
-
-
Data Analysis: The number and total duration of ultrasonic calls are quantified using appropriate software. A significant reduction in vocalizations in the drug-treated group compared to the vehicle group indicates anxiolytic-like activity.
Protocol 3: Evaluation of Motor Coordination using the Rotarod Test
Objective: To assess the effect of this compound on motor coordination and balance.
Materials:
-
Male CD-1 mice (20-25 g) or Sprague-Dawley rats (150-250 g)
-
This compound
-
Vehicle
-
Rotarod apparatus
Procedure:
-
Training:
-
Habituate the animals to the testing room.
-
Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the experiment. Animals that are unable to stay on the rod for a minimum duration (e.g., 60 seconds) may be excluded.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle to the trained animals.
-
-
Testing:
-
At the time of peak drug effect (determined from pharmacokinetic studies or pilot experiments, e.g., 30-60 minutes post-i.p. injection), place the animal on the rotarod.
-
The rotarod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rotating rod. A cutoff time (e.g., 300 seconds) is typically used.
-
-
Data Analysis: The mean latency to fall for each treatment group is calculated. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.
Protocol 4: Assessment of In Vivo NMDA Receptor Antagonism via Harmaline-Induced cGMP Elevation
Objective: To provide biochemical evidence of in vivo NMDA receptor antagonism by measuring the ability of this compound to block the harmaline-induced increase in cerebellar cGMP levels.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Harmaline hydrochloride
-
Vehicle (e.g., saline)
-
Microwave fixation system or liquid nitrogen
-
cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to different groups of mice (e.g., intravenously, i.v., or i.p.).
-
-
Harmaline Challenge:
-
After a pre-determined pre-treatment time, administer a single dose of harmaline (e.g., 30 mg/kg, i.p.).
-
-
Tissue Collection:
-
At the time of peak harmaline effect (e.g., 30 minutes post-harmaline), sacrifice the animals by a method that preserves brain tissue integrity and prevents post-mortem changes in cGMP levels (e.g., focused microwave irradiation or decapitation and rapid removal of the cerebellum followed by freezing in liquid nitrogen).
-
-
cGMP Measurement:
-
Homogenize the cerebellar tissue.
-
Measure the cGMP levels using a commercially available RIA or ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cGMP levels in the different treatment groups. A significant reduction in the harmaline-induced increase in cGMP in the this compound-treated groups compared to the vehicle-plus-harmaline group indicates in vivo NMDA receptor antagonism.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal strains, and laboratory equipment. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for (Z)-MDL 105519 Stock Solutions in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519 is the inactive isoform of MDL 105,519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[] As a critical tool in neuroscience research, understanding the precise preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | (Z)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid | [] |
| CAS Number | 179105-67-0 | [] |
| Molecular Formula | C18H11Cl2NO4 | [] |
| Molecular Weight | 376.19 g/mol | Calculated |
| Appearance | Solid | [2] |
| Purity | ≥98% (HPLC recommended) | |
| Solubility | Soluble in DMSO |
Safety and Handling Precautions
Researchers should adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spills: In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., DMSO) and absorb it with an inert material. Dispose of the waste in a sealed container.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Preparation of this compound Stock Solutions
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of the compound.
-
Calculation:
-
Weight (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weight (mg) = 10 mM x 1 mL x 376.19 g/mol / 1000 = 3.76 mg
-
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Preparation of Working Solutions
For in vitro experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution in your experimental buffer or medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Experimental Protocols and Recommended Concentrations
This compound, as the inactive isomer, is often used as a negative control in experiments investigating the effects of the active (E)-isomer, MDL 105,519. The active isomer is a potent antagonist of the NMDA receptor at the glycine site with a Ki value of approximately 10.9 nM.
| Experiment Type | Typical Working Concentration Range (for active MDL 105,519) | Notes |
| NMDA Receptor Binding Assays | 1 nM - 10 µM | To determine the binding affinity and selectivity. |
| Electrophysiology (e.g., Patch-Clamp) | 100 nM - 10 µM | To measure the inhibition of NMDA-mediated currents. |
| Calcium Imaging | 1 µM - 20 µM | To assess the blockade of NMDA-induced calcium influx. |
| Cell-Based Viability/Toxicity Assays | 1 µM - 50 µM | To evaluate the effect on cell survival in the context of NMDA receptor modulation. |
When using this compound as a negative control, it should be tested at the same concentrations as the active isomer.
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway
This compound's target, the NMDA receptor, is a key player in synaptic plasticity and neuronal function. The following diagram illustrates the canonical NMDA receptor signaling cascade.
Caption: NMDA Receptor Signaling Pathway Antagonism.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for (Z)-MDL 105519 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[3][4] Its dysregulation is implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[5] this compound serves as a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in cellular function and disease models.
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to characterize its inhibitory effects on NMDA receptor signaling. The provided methodologies for measuring intracellular calcium mobilization and cyclic guanosine monophosphate (cGMP) accumulation will enable researchers to effectively evaluate the potency and mechanism of action of this compound and other glycine site antagonists.
Mechanism of Action
The NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit for channel activation. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes required for ion channel opening, even in the presence of glutamate. This leads to the inhibition of NMDA receptor-mediated downstream signaling events, including calcium influx and subsequent activation of enzymes like nitric oxide synthase (NOS) and guanylate cyclase.
Data Presentation: Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound based on available literature. This data is essential for designing and interpreting cell-based assays.
| Parameter | Value | Species/System | Reference |
| Ki (inhibition constant) | 10.9 nM | Rat brain membranes ([³H]glycine binding) | |
| Kd (dissociation constant) | 3.77 nM | Rat brain membranes ([³H]MDL 105519 binding) | |
| Selectivity | ~10,000-fold selective for the glycine site over other receptors | Rat brain membranes |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on NMDA-induced intracellular calcium influx in cultured neurons using the ratiometric fluorescent calcium indicator Fura-2 AM.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a suitable cell line expressing functional NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
This compound
-
NMDA
-
Glycine
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Protocol:
-
Cell Preparation:
-
Plate primary neurons or transfected HEK293 cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence imaging.
-
Culture cells to an appropriate confluency. For primary neurons, allow sufficient time for maturation and synapse formation.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Compound Treatment and Data Acquisition:
-
Place the cell plate on the fluorescence imaging system.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes. A typical concentration range to test would be from 1 nM to 10 µM.
-
To induce a calcium response, add a solution of NMDA and glycine to the cells. Final concentrations of 10-100 µM NMDA and 1-10 µM glycine are commonly used.
-
Continuously record the fluorescence ratio (F340/F380) for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio from baseline to the peak of the response for each condition.
-
Normalize the responses to the control (NMDA/glycine stimulation without this compound).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
cGMP Accumulation Assay
This protocol outlines a method to quantify the inhibitory effect of this compound on NMDA-stimulated cGMP production in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons).
-
This compound
-
NMDA
-
Glycine
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
0.1 M HCl or other lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Cell Preparation:
-
Plate primary neurons in multi-well plates (e.g., 24-well plates) and culture until mature.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for 15-30 minutes to prevent cGMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Stimulate the cells with a solution of NMDA and glycine (e.g., 100 µM NMDA and 10 µM glycine) for a defined period, typically 5-15 minutes.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl to lyse the cells and stop enzymatic activity.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
Quantify the cGMP concentration in the supernatant using a commercially available cGMP EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of NMDA-stimulated cGMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of NMDA Receptor and Inhibition by this compound
References
Application Notes and Protocols for (Z)-MDL 105519 in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This characteristic makes it a valuable pharmacological tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes within the central nervous system. Brain slice preparations offer an ex vivo model system that preserves the intricate synaptic circuitry of the brain, providing an ideal platform to study the effects of compounds like this compound on synaptic transmission and plasticity.
These application notes provide a comprehensive overview of the use of this compound in brain slice preparations, including its mechanism of action, quantitative data, and detailed experimental protocols for electrophysiological studies.
Mechanism of Action
This compound exerts its effects by competitively binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, this compound prevents co-agonist binding and, consequently, allosterically inhibits NMDA receptor activation. This leads to a reduction in calcium influx through the NMDA receptor channel, thereby modulating downstream signaling cascades involved in synaptic plasticity and excitotoxicity.
Determining Non-Specific Binding of (Z)-MDL 105519: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the non-specific binding profile of (Z)-MDL 105519, a potent and highly selective antagonist of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. A thorough understanding of a compound's non-specific binding is critical for accurate interpretation of experimental results and for predicting potential off-target effects in drug development.
Introduction to this compound and Non-Specific Binding
This compound is a well-characterized ligand used extensively in neuroscience research to probe the function of the NMDA receptor glycine site. It exhibits high affinity for its primary target and has been reported to be approximately 10,000-fold selective for the glycine recognition site relative to other investigated receptor types.[1] However, all ligands have the potential to bind to secondary targets, especially at higher concentrations. This phenomenon, known as non-specific binding, can arise from interactions with other receptors, ion channels, transporters, or even non-proteinaceous components like filters and lipids.
Quantifying non-specific binding is essential for:
-
Accurate determination of target affinity (Kd) and density (Bmax): Specific binding is calculated by subtracting non-specific binding from total binding.
-
Early identification of potential off-target liabilities: Understanding a compound's broader binding profile can help predict and mitigate adverse effects.
This document outlines two primary experimental approaches to determine the non-specific binding of this compound: a saturation binding assay to characterize its interaction with the primary target and a competition binding assay to assess its affinity for potential off-target sites.
Data Presentation
This compound Binding Affinity and Density
The following table summarizes the reported binding affinities (Kd) and maximum binding capacities (Bmax) of radiolabeled [3H]MDL 105519 for the NMDA receptor glycine site in various preparations.
| Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Brain Membranes | [3H]MDL 105519 | 3.77 | 12,100 | [2] |
| Homomeric NMDA-NR1a Receptors (CHO cells) | [3H]MDL 105519 | 1.8 | 370 | [3] |
| Pig Cortical Brain Membranes | [3H]MDL 105519 | 3.73 ± 0.43 | 3030 ± 330 | [4] |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay to Determine Specific Binding of [3H]MDL 105519
This protocol is designed to determine the affinity (Kd) and density (Bmax) of the NMDA receptor glycine site using radiolabeled [3H]MDL 105519.
Materials:
-
[3H]MDL 105519 (specific activity ~20-40 Ci/mmol)
-
Unlabeled this compound
-
Rat brain membranes (or other tissue/cell preparation expressing NMDA receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation, then resuspend in fresh assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: Prepare a series of dilutions of [3H]MDL 105519 in assay buffer, typically ranging from 0.1 to 50 nM. For each concentration of radioligand, prepare two sets of tubes or wells:
-
Total Binding: Add a known volume of the diluted [3H]MDL 105519.
-
Non-Specific Binding: Add the same volume of diluted [3H]MDL 105519 plus a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
-
Incubation: Add the membrane preparation to each tube or well to initiate the binding reaction. The final assay volume is typically 250-500 µL. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay to Assess Non-Specific Binding at Off-Target Sites
This protocol is used to determine the affinity of this compound for other potential binding sites by measuring its ability to displace a known radioligand for that target. The example below describes a hypothetical assay for sigma-1 receptors.
Materials:
-
Unlabeled this compound
-
Radioligand for the target of interest (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors)
-
Membrane preparation from a tissue or cell line known to express the target receptor (e.g., guinea pig brain membranes for sigma-1 receptors).[5]
-
Appropriate assay and wash buffers for the target receptor.
-
Other materials as listed in Protocol 1.
Procedure:
-
Assay Setup: Prepare a series of dilutions of unlabeled this compound, typically spanning a wide concentration range (e.g., 10^-10 to 10^-5 M).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd for the target), and the various concentrations of unlabeled this compound. Also include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known high-affinity ligand for the target receptor).
-
Equilibration: Incubate the plate under conditions appropriate for the target receptor to allow the binding to reach equilibrium.
-
Filtration and Counting: Follow the filtration, washing, and counting steps as described in Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Comprehensive Off-Target Profiling:
To obtain a comprehensive non-specific binding profile, this compound should be screened against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services, such as the Eurofins SafetyScreen panels, offer standardized assays for a wide range of molecular targets. This approach provides a systematic evaluation of potential off-target interactions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Glycine Site Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for (Z)-MDL 105519 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for utilizing (Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in the effective use of this compound for in vitro and in vivo studies.
Introduction to this compound
This compound, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a highly selective and potent antagonist for the glycine co-agonist site on the NMDA receptor.[1][2] Unlike competitive NMDA antagonists or channel blockers, which can be associated with significant psychotomimetic side effects, glycine site antagonists like this compound offer a potentially more favorable therapeutic profile.[1][3] Its mechanism of action involves non-competitive inhibition of NMDA receptor activation, which can be overcome by the co-agonist D-serine.[4] This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including stroke, psychosis, and pain.
Mechanism of Action: Glycine Site Antagonism
The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. This compound specifically targets the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby preventing the conformational changes necessary for channel opening and subsequent calcium influx. This targeted antagonism modulates neuronal excitability and has neuroprotective potential in conditions associated with excessive NMDA receptor activation.
Caption: NMDA Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity
| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |
| Ki | Rat | Brain Membranes | [³H]glycine | 10.9 nM | |
| Kd | Rat | Brain Membranes | [³H]MDL 105519 | 3.77 nM | |
| Bmax | Rat | Brain Membranes | [³H]MDL 105519 | 12.1 pmol/mg protein | |
| Kd | Pig | Cortical Brain Membranes | [³H]MDL 105519 | 3.73 ± 0.43 nM | |
| Bmax | Pig | Cortical Brain Membranes | [³H]MDL 105519 | 3030 ± 330 fmol/mg protein | |
| Kd | CHO-K1 cells (expressing rat NR1a) | Homomeric NR1a Receptors | [³H]MDL 105519 | 1.8 nM | |
| Bmax | CHO-K1 cells (expressing rat NR1a) | Homomeric NR1a Receptors | [³H]MDL 105519 | 370 fmol/mg protein |
Table 2: In Vitro Functional Activity
| Assay | Preparation | Agonist | IC50 | Reference |
| NMDA-induced current | Cultured Hippocampal Neurons | NMDA (200 µM) + Glycine (1 µM) | 0.14 - 13.8 µM (for a series of related compounds) |
Table 3: In Vivo Activity
| Model | Species | Endpoint | Route of Administration | Effective Dose | Reference |
| Harmaline-induced cGMP elevation | Mouse | Inhibition of cerebellar cGMP | Intraperitoneal | 8 - 128 mg/kg | |
| Seizure Models (various) | Mouse/Rat | Anticonvulsant activity | Intravenous | Not specified | |
| Separation-induced vocalization | Rat | Anxiolytic activity | Intravenous | Not specified (lower doses) | |
| Rotarod performance | Rat | Motor impairment | Intravenous | Not specified (higher doses) | |
| Global Cerebral Ischemia | Gerbil | Neuroprotection | Intraperitoneal | 40 mg/kg (for a similar compound, GV 150526A) | |
| Focal Ischemic Stroke | Rat | Reduction of stroke volume | Not specified | Not specified (for a similar compound, ZD9379) |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the glycine site of the NMDA receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times to remove endogenous ligands.
-
Binding Assay: In a final volume of 1 mL, incubate the prepared membranes with a fixed concentration of [³H]MDL 105519 (e.g., 1-5 nM) and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM glycine). Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol assesses the functional antagonism of NMDA receptor-mediated currents by this compound in cultured neurons.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents.
-
Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ion currents from individual neurons.
-
Solution Application: Perfuse the neurons with an external solution containing NMDA (e.g., 200 µM) and a co-agonist like glycine (e.g., 1 µM) to evoke inward currents.
-
Drug Application: Apply varying concentrations of this compound to the perfusion solution and measure the inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the concentration-response curve for this compound and calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal NMDA-induced current. The antagonism should be surmountable by increasing the concentration of glycine.
In Vivo Model of Stroke: Middle Cerebral Artery Occlusion (MCAO)
This protocol evaluates the neuroprotective effects of this compound in a rodent model of ischemic stroke.
Caption: Workflow for an In Vivo Stroke Model.
Protocol:
-
Animal Model: Use adult male rats or mice.
-
Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.
-
Drug Administration: Administer this compound or a vehicle control at a predetermined time point before, during, or after the ischemic insult. The route of administration can be intravenous or intraperitoneal.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Alternatively, magnetic resonance imaging (MRI) can be used to assess lesion volume in vivo.
-
Data Analysis: Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups to determine the neuroprotective efficacy.
In Vivo Model of Psychosis: PCP-Induced Hyperactivity
This protocol assesses the potential antipsychotic-like effects of this compound by measuring its ability to reverse phencyclidine (PCP)-induced behavioral changes in rodents. The NMDA receptor hypofunction hypothesis of schizophrenia suggests that NMDA antagonists like PCP can induce psychosis-like symptoms.
Protocol:
-
Animal Model: Use adult male mice or rats.
-
Behavioral Apparatus: Use an open-field arena equipped with automated activity monitoring systems.
-
Habituation: Allow the animals to habituate to the testing environment.
-
Drug Administration: Administer this compound or vehicle, followed by a psychotomimetic dose of PCP.
-
Behavioral Assessment: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period after PCP administration.
-
Data Analysis: Compare the locomotor activity between the different treatment groups. A reduction in PCP-induced hyperactivity by this compound would suggest potential antipsychotic-like properties.
In Vivo Model of Neuropathic Pain
This protocol is designed to evaluate the analgesic effects of this compound in a rodent model of neuropathic pain. NMDA receptor antagonists are known to be effective in models of chronic pain.
Protocol:
-
Animal Model: Induce neuropathic pain in rats or mice using models such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).
-
Baseline Assessment: Before and after surgery, measure baseline pain responses using tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves' test).
-
Drug Administration: Once the neuropathic pain phenotype is established, administer this compound or vehicle.
-
Pain Assessment: Measure pain responses at different time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the glycine site of the NMDA receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies. Researchers should optimize these protocols based on their specific experimental conditions and objectives. The favorable preclinical profile of glycine site antagonists like this compound continues to make them an interesting class of compounds for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Glycine/NMDA Antagonists Without Pcp Side Effects - Eckard Weber [grantome.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Validating the Inactivity of (Z)-MDL 105519
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 105519 is a potent and selective competitive antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The active stereoisomer, (E)-MDL 105519, has been extensively characterized and has demonstrated significant activity in both in vitro and in vivo models. In contrast, the (Z)-stereoisomer, (Z)-MDL 105519, is presumed to be inactive. Stereochemical configuration can play a critical role in the pharmacological activity of a compound, with one isomer often exhibiting significantly lower or no affinity for the biological target compared to its counterpart.
These application notes provide a comprehensive suite of protocols to rigorously validate the inactivity of this compound. The described methodologies are designed to directly compare the binding affinity and functional effects of the (Z)- and (E)-isomers, providing clear, quantitative evidence of the inactivity of the (Z)-form. The protocols cover in vitro binding assays, in vitro functional assays assessing downstream signaling, and in vivo models to confirm the lack of physiological effect.
In Vitro Validation of Inactivity
Radioligand Binding Assay for the NMDA Receptor Glycine Site
Objective: To determine and compare the binding affinity (Ki) of this compound and (E)-MDL 105519 for the glycine binding site on the NMDA receptor. A significantly higher Ki value for the (Z)-isomer will indicate poor or no binding affinity, a key indicator of inactivity.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared rat brain membranes (50-100 µg of protein), a fixed concentration of the radioligand [³H]glycine or [³H]MDL 105,519 (at a concentration close to its Kd), and a range of concentrations of the unlabeled competitor (this compound or (E)-MDL 105519).
-
Incubate the mixture for 60 minutes at 4°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Binding Affinity (Ki) at NMDA Glycine Site |
| (E)-MDL 105519 | ~10.9 nM[1] |
| This compound | > 100,000 nM (Expected) |
Note: The Ki value for (E)-MDL 105519 is based on published data. The value for this compound is a hypothetical result that would confirm its inactivity.
Electrophysiological Assessment of NMDA Receptor Function
Objective: To evaluate the ability of this compound to inhibit NMDA-induced currents in primary neuronal cultures or Xenopus oocytes expressing NMDA receptors. A lack of inhibition by the (Z)-isomer, in contrast to the potent inhibition by the (E)-isomer, will provide functional evidence of its inactivity.
Protocol:
-
Cell Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic rats.
-
Alternatively, inject Xenopus oocytes with cRNA encoding NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
-
Whole-Cell Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings from the prepared neurons or oocytes.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After establishing a stable baseline NMDA-induced current, co-apply varying concentrations of this compound or (E)-MDL 105519 with the NMDA/glycine solution.
-
Wash out the test compound to observe the recovery of the NMDA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compounds.
-
Calculate the percentage inhibition of the current for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of the NMDA-induced current.
-
Data Presentation:
| Compound | IC50 for Inhibition of NMDA-induced Current |
| (E)-MDL 105519 | ~50 nM |
| This compound | > 100,000 nM (Expected) |
Note: The IC50 value for (E)-MDL 105519 is an estimated value based on its known potency. The value for this compound is a hypothetical result that would confirm its inactivity.
In Vitro Functional Assays for Downstream Signaling
Measurement of NMDA-Stimulated cGMP Accumulation
Objective: To assess the effect of this compound on a downstream signaling event of NMDA receptor activation, the production of cyclic GMP (cGMP). (E)-MDL 105519 is known to inhibit NMDA-stimulated cGMP accumulation.[1][2] A lack of effect by the (Z)-isomer would further support its inactivity.
Protocol:
-
Brain Slice Preparation:
-
Prepare coronal slices (300-400 µm thick) from the cerebellum of adult rats using a vibratome.
-
Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) for at least 60 minutes.
-
-
cGMP Accumulation Assay:
-
Incubate the brain slices in aCSF containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Add varying concentrations of this compound or (E)-MDL 105519 to the slices for a pre-incubation period.
-
Stimulate cGMP production by adding NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) to the slices.
-
Homogenize the slices and centrifuge to remove precipitated protein.
-
Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Normalize the cGMP levels to the protein content of each sample.
-
Calculate the percentage inhibition of NMDA-stimulated cGMP accumulation for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of cGMP accumulation.
-
Data Presentation:
| Compound | IC50 for Inhibition of NMDA-stimulated cGMP Accumulation |
| (E)-MDL 105519 | ~100 nM |
| This compound | > 100,000 nM (Expected) |
Note: The IC50 value for (E)-MDL 105519 is an estimated value based on its known potency. The value for this compound is a hypothetical result that would confirm its inactivity.
In Vivo Validation of Inactivity
Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the in vivo anticonvulsant activity of this compound in a well-established animal model of generalized seizures. The active (E)-isomer has demonstrated anticonvulsant effects in this model.[1][2] A lack of protection against MES-induced seizures by the (Z)-isomer would provide in vivo evidence of its inactivity.
Protocol:
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6).
-
Administer this compound, (E)-MDL 105519, or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
-
MES Induction:
-
At the time of expected peak drug effect (e.g., 30 minutes post-injection), induce a maximal seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the assay.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50) for anticonvulsant activity using probit analysis.
-
Data Presentation:
| Compound | Anticonvulsant Activity (ED50) in MES Test |
| (E)-MDL 105519 | ~10-20 mg/kg |
| This compound | > 100 mg/kg (Expected) |
Note: The ED50 value for (E)-MDL 105519 is an estimated value based on its known in vivo potency. The value for this compound is a hypothetical result that would confirm its inactivity.
Conclusion
The comprehensive validation of the inactivity of this compound requires a multi-faceted approach that combines in vitro and in vivo methodologies. By directly comparing the (Z)- and (E)-isomers in binding, functional, and physiological assays, researchers can generate robust and unambiguous data. The protocols outlined in these application notes provide a clear roadmap for demonstrating the lack of significant biological activity of this compound at the NMDA receptor glycine site. The expected outcomes—a high Ki in binding assays, high IC50 values in functional assays, and a high ED50 in in vivo models—would collectively provide strong evidence to classify this compound as the inactive stereoisomer. This information is crucial for the continued development and understanding of the structure-activity relationship of MDL 105519 and its analogs.
References
Troubleshooting & Optimization
(Z)-MDL 105519 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-MDL 105519. The information provided addresses common solubility issues encountered when preparing aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Like many indole-2-carboxylic acid derivatives, it has low intrinsic aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments.[3] This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for making a stock solution of this compound?
It is highly recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[4] Commercial suppliers often provide this compound as a solid or as a pre-made solution in DMSO.[4]
Q3: What is the maximum recommended concentration of DMSO in my final aqueous working solution?
The final concentration of DMSO in your aqueous buffer should be kept as low as possible to avoid solvent effects on your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays. However, the tolerance of your specific experimental system to DMSO should always be determined empirically by running appropriate vehicle controls.
Q4: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous buffers for extended periods due to its limited stability and potential for precipitation. Prepare fresh aqueous working solutions from your organic stock solution immediately before each experiment.
Troubleshooting Guide for Solubility Issues
This guide provides a step-by-step approach to addressing solubility challenges with this compound in aqueous buffers.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | 1. Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer. 2. Use a fresh buffer: Ensure your buffer is properly prepared and at the correct pH. 3. Vortex during dilution: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. 4. Warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) may transiently increase the solubility of the compound. However, be mindful of the temperature stability of this compound and your experimental system. |
| Cloudy or hazy solution after dilution. | Formation of a fine precipitate or suspension. | 1. Sonication: Briefly sonicate the solution in a water bath to help break up any precipitate and improve dissolution. 2. Filtration: If sonication is not effective, you may need to filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. Note that this will reduce the actual concentration of the compound in your working solution. |
| Inconsistent experimental results. | Inhomogeneous solution or compound degradation. | 1. Prepare fresh solutions: Always prepare your aqueous working solution fresh for each experiment from a well-maintained stock solution. 2. Protect from light: Store stock solutions in light-protected vials. 3. Minimize freeze-thaw cycles: Aliquot your DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a suitable vial.
-
Adding DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) and/or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots.
Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, HEPES-buffered saline) and ensure it is at the desired pH and temperature for your experiment.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the NMDA receptor.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing aqueous solutions of this compound.
References
- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
how to reduce variability in experiments with (Z)-MDL 105519
Welcome to the technical support center for (Z)-MDL 105519. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and reducing variability when working with this potent and selective NMDA receptor glycine site antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist for the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It inhibits NMDA receptor function by preventing the binding of glycine or D-serine, which is essential for receptor activation by glutamate. This inhibition is non-competitive with respect to NMDA itself.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. For aqueous-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent antagonist potency (IC50/Ki values) | Presence of endogenous glycine/D-serine: The inhibitory effect of this compound can be overcome by high concentrations of glycine or D-serine. Variability in the concentration of these endogenous ligands in cell culture media or tissue preparations can lead to inconsistent results. | - For in vitro assays, consider using glycine-free media or dialyzed serum. - Be aware that D-serine is the dominant endogenous co-agonist in many brain regions. - When interpreting in vivo data, consider the physiological concentrations of D-serine in the target tissue. |
| Variations in NMDA receptor subunit composition: Different NMDA receptor subunit combinations can exhibit different affinities for glycine site ligands. The cellular system being used (e.g., cell lines vs. primary neurons) will have a specific subunit expression profile. | - Characterize the NMDA receptor subunit expression in your experimental model. - Use a consistent cell passage number, as subunit expression may change over time in culture. | |
| pH of the experimental buffer: The binding of ligands to the NMDA receptor can be pH-sensitive. | - Maintain a stable and consistent pH in all experimental buffers. | |
| High background or non-specific effects | High concentration of this compound: At very high concentrations, the compound may exhibit off-target effects. | - Perform a thorough dose-response curve to determine the optimal concentration range. - Include appropriate controls to assess non-specific binding or effects. |
| Presence of polyamines: Polyamines like spermine and spermidine can modulate NMDA receptor function and may affect the binding of this compound. | - If variability is high, consider the potential influence of polyamines in your experimental system. | |
| Poor reproducibility in in vivo studies | Route of administration and bioavailability: The method of administration (e.g., intravenous, intraperitoneal) can significantly impact the concentration of the compound that reaches the target tissue. | - Use a consistent and well-validated route of administration. - Consider pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model. |
| Animal-to-animal variability: Factors such as age, weight, and genetic background of the animals can contribute to variability in response. | - Use age- and weight-matched animals from a reputable supplier. - Ensure adequate sample sizes to account for biological variability. |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the NMDA receptor glycine site using [3H]MDL 105519.
Materials:
-
Rat brain membranes (or other tissue/cell preparations expressing NMDA receptors)
-
[3H]MDL 105519
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes and determine the protein concentration.
-
In a reaction tube, add a fixed concentration of [3H]MDL 105519 (e.g., 1-5 nM).
-
For competition binding, add varying concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an appropriate glycine site ligand (e.g., 1 mM glycine).
-
Add the brain membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Analyze the data to calculate Ki or IC50 values.
In Vivo Assessment of NMDA Receptor Antagonism
This protocol describes a method to assess the in vivo efficacy of this compound by measuring its effect on harmaline-induced increases in cerebellar cGMP.
Materials:
-
Male CD-1 mice
-
This compound
-
Harmaline
-
Saline (vehicle)
-
Radioimmunoassay (RIA) kit for cGMP
Procedure:
-
Administer various doses of this compound (e.g., 8, 16, 32, 64, 128 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
-
After 30 minutes, administer harmaline (50 mg/kg, i.p.) to induce cGMP elevation.
-
60 minutes after the initial injection, euthanize the mice.
-
Rapidly dissect the cerebellum and process for cGMP measurement using a radioimmunoassay.
-
Compare the cGMP levels in the this compound-treated groups to the vehicle-treated group to determine the antagonist effect.
Data Presentation
| Parameter | Value | Experimental System | Reference |
| Ki for [3H]glycine binding | 10.9 nM | Rat brain membranes | |
| Kd for [3H]MDL 105519 binding | 3.77 nM | Rat brain membranes | |
| Kd for [3H]MDL 105519 binding | 1.8 nM | Homomeric NMDA-NR1a receptors | |
| In vivo effective dose (anticonvulsant) | Varies by model | Mice and rats | |
| In vivo dose for cGMP inhibition | 8 - 128 mg/kg (i.p.) | Mice |
Visualizations
Caption: Mechanism of this compound action at the NMDA receptor.
Caption: General experimental workflow for using this compound.
References
interpreting unexpected results with (Z)-MDL 105519 control
Welcome to the technical support center for (Z)-MDL 105519. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent and selective NMDA receptor glycine site antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I not observing any inhibition of NMDA receptor activity with this compound?
Possible Causes and Troubleshooting Steps:
-
Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the glycine or D-serine present in your experimental system.
-
Recommendation: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. Start with a concentration range guided by its known Ki value (approximately 10.9 nM) and increase it as needed.[1]
-
-
Compound Stability and Storage: Improper storage or handling may have led to the degradation of this compound.
-
Recommendation: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Solubility Issues: The compound may not be fully dissolved in your experimental buffer, leading to a lower effective concentration.
-
Recommendation: Prepare a stock solution in a suitable solvent like DMSO. When diluting into an aqueous buffer, ensure the final DMSO concentration is low and does not affect your assay. Visually inspect for any precipitation.
-
-
High Co-agonist Concentration: The concentration of the glycine site co-agonist (glycine or D-serine) in your assay may be too high, outcompeting the antagonist.
-
Recommendation: If possible, reduce the concentration of the glycine/D-serine in your experimental setup. The inhibitory effect of MDL 105519 can be nullified by D-serine.[1]
-
Q2: My results with this compound are variable and not reproducible. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Solution Preparation: Variability in the preparation of stock and working solutions can lead to inconsistent results.
-
Recommendation: Standardize your solution preparation protocol. Always use freshly prepared working solutions from a validated stock.
-
-
Precipitation of the Compound: Poor aqueous solubility of indole-2-carboxylates can be a source of variability.
-
Recommendation: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across experiments and is not causing precipitation. Consider using a sonicator for better dissolution.
-
-
Experimental Conditions: Fluctuations in experimental parameters such as temperature, pH, or incubation times can affect the binding and activity of the compound.
-
Recommendation: Maintain strict control over all experimental parameters.
-
Q3: I'm observing an unexpected effect that doesn't seem to be related to NMDA receptor antagonism. Could this compound have off-target effects?
Possible Causes and Troubleshooting Steps:
-
This compound is highly selective for the glycine binding site of the NMDA receptor. It has been shown to be approximately 10,000-fold selective for the glycine recognition site compared to other investigated receptor types.[1] However, at very high concentrations, off-target effects can never be completely ruled out for any pharmacological agent.
-
Recommendation:
-
Use the lowest effective concentration of this compound determined from your dose-response studies.
-
Include appropriate controls, such as a structurally related but inactive compound, if available.
-
Consider the NMDA receptor subunit composition in your experimental model. The pharmacology of glycine site antagonists can be influenced by the specific NR2 subunit present.[2]
-
-
Quantitative Data Summary
| Parameter | Value | Species | Preparation | Reference |
| Ki | 10.9 nM | Rat | Brain membranes ([3H]glycine binding) | |
| Kd | 3.77 nM | Rat | Brain membranes ([3H]MDL 105519 binding) | |
| Kd | 1.8 nM | Rat | Homomeric NR1a receptors ([3H]MDL 105519 binding) | |
| Bmax | 12.1 pmol/mg protein | Rat | Brain membranes |
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of this compound to the NMDA receptor glycine site.
-
Membrane Preparation: Prepare crude synaptic membranes from the brain tissue of interest (e.g., rat cortex).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-acetate (pH 7.4).
-
Incubation: In each assay tube, combine:
-
Radioligand (e.g., [3H]glycine or [3H]MDL 105519) at a concentration close to its Kd.
-
Varying concentrations of this compound (for competition curve).
-
Membrane preparation.
-
-
Incubation Conditions: Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki value of this compound by non-linear regression analysis of the competition data.
Visualizations
Caption: NMDA receptor signaling and the antagonistic action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting flowchart for unexpected results with this compound.
References
Technical Support Center: (Z)-MDL 105519 Solutions
This technical support center provides guidance on the stability and storage of (Z)-MDL 105519 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What is a suitable solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Commercial suppliers often provide the compound as a 10 mM solution in DMSO.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Specific data on the pH stability of this compound is not available. However, the presence of a carboxylic acid group suggests that the compound's solubility and potentially its stability could be pH-dependent. When preparing aqueous working solutions, it is advisable to use buffers relevant to the experimental conditions and to prepare these solutions fresh before use. A pilot stability study is recommended to determine the optimal pH range for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | - Ensure stock solutions are stored at the correct temperature (-80°C or -20°C).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Protect solutions from light, especially during long experiments.- Prepare fresh working solutions from a recently thawed stock aliquot for each experiment.- If using aqueous buffers, verify the pH and consider performing a pilot stability test. |
| Precipitation observed in the solution upon thawing or dilution. | Poor solubility or compound crashing out of solution. | - Gently warm the solution to 37°C for a short period to aid redissolving.- Briefly sonicate the solution.- When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.- Consider the use of a co-solvent or surfactant if solubility in your experimental buffer is a persistent issue, but verify compatibility with your assay. |
| Color change observed in the solution over time. | Potential degradation of the compound. | - Discard the solution and prepare a fresh one from a new stock aliquot.- Review storage and handling procedures to ensure they minimize exposure to light and ambient temperature.- If the issue persists, consider analyzing the solution for the presence of degradation products. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in an Experimental Buffer (Forced Degradation Study)
This protocol outlines a general method for investigating the stability of this compound under specific experimental conditions.
1. Preparation of this compound Solution:
- Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
- Dilute the stock solution to the final desired concentration in the experimental buffer to be tested.
2. Incubation Conditions:
- Divide the solution into several aliquots.
- Time Points: Designate different time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
- Temperature: Incubate the aliquots at the temperature of your experiment (e.g., room temperature, 37°C).
- Light Exposure: To assess photostability, expose one set of aliquots to your typical laboratory lighting conditions and wrap another set in aluminum foil to serve as a dark control.
3. Sample Analysis:
- At each time point, take a sample from each condition.
- Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
4. Data Interpretation:
- Plot the concentration of this compound as a function of time for each condition.
- A significant decrease in concentration over time indicates instability under those conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
References
potential off-target effects of (Z)-MDL 105519 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Z)-MDL 105519.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor[1][2]. It inhibits the binding of the co-agonist glycine, which is necessary for the activation of the NMDA receptor by glutamate. This results in a non-competitive inhibition of NMDA receptor-mediated responses[1][2].
Q2: What is the reported selectivity of this compound?
This compound is reported to be approximately 10,000-fold selective for the glycine binding site of the NMDA receptor compared to other receptor types investigated[2].
Q3: What are the known in vivo effects of this compound?
In vivo studies have demonstrated that this compound exhibits anticonvulsant and anxiolytic activity. At higher doses, it can impair motor performance, but it has been noted to have a lower risk of psychotomimetic side effects compared to other NMDA receptor antagonists like MK-801. It has been shown to prevent harmaline-stimulated increases in cerebellar cyclic GMP content, which is a biochemical marker of NMDA receptor antagonism in vivo.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results at high concentrations of this compound.
-
Potential Cause: While this compound is known for its high selectivity, using concentrations significantly above its dissociation constant (Kd) or inhibitory constant (Ki) may lead to off-target effects. The Ki for this compound at the NMDA receptor glycine site is in the low nanomolar range. High micromolar concentrations could potentially interact with other, lower-affinity binding sites.
-
Troubleshooting Steps:
-
Concentration Optimization: If not already performed, conduct a dose-response curve to determine the optimal concentration for your specific assay. The goal is to use the lowest concentration that elicits the desired on-target effect.
-
Solubility Check: At high concentrations, the compound may precipitate out of solution, especially in aqueous buffers. Visually inspect your stock and working solutions for any signs of precipitation. Consider measuring the concentration of your final solution.
-
Control Experiments: Include appropriate controls to rule out artifacts. This could involve testing the vehicle (e.g., DMSO) alone at the same concentration used for the highest this compound dose.
-
Orthogonal Approaches: If possible, use a structurally different NMDA glycine site antagonist to confirm that the observed effect is specific to the target and not a compound-specific artifact.
-
Issue 2: Lower than expected potency in cellular assays.
-
Potential Cause: The apparent potency of this compound can be influenced by the concentration of the co-agonist glycine in the assay medium. Since this compound is a competitive antagonist at the glycine site, higher concentrations of glycine will require higher concentrations of the antagonist to achieve the same level of inhibition.
-
Troubleshooting Steps:
-
Control Glycine Concentration: Be aware of the glycine concentration in your cell culture medium and assay buffers. For consistent results, it may be necessary to use a defined medium with a known glycine concentration or to supplement with a specific concentration of glycine.
-
Cell Density and Health: Ensure that the cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can lead to variability in experimental results.
-
Incubation Time: Optimize the pre-incubation time with this compound to ensure that it has reached equilibrium with the receptor before initiating the assay.
-
Data Presentation
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Tissue/System | Reference |
| Ki | 10.9 nM | Rat | Brain membranes | |
| Kd | 3.77 nM | Rat | Brain membranes | |
| Kd | 1.8 nM | Rat (recombinant) | Homomeric NR1a receptors in CHO cells | |
| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is a general guideline for a competitive binding assay using [3H]-(Z)-MDL 105519 to determine the affinity of test compounds for the NMDA receptor glycine site.
Materials:
-
[3H]-(Z)-MDL 105519
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Rat brain membranes (or other tissue/cell preparation expressing NMDA receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [3H]-(Z)-MDL 105519 (at a final concentration close to its Kd, e.g., 2-4 nM).
-
100 µL of the membrane preparation (e.g., 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in wash buffer) using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NMDA Receptor-Mediated Calcium Influx Assay
This protocol provides a general method for measuring the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in cultured neurons or cell lines expressing NMDA receptors.
Materials:
-
Cultured cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells transfected with NMDA receptor subunits)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
NMDA
-
Glycine
-
This compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127 for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to stimulate the receptors and record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. To determine the inhibitory effect of this compound, normalize the data to the response in the absence of the antagonist. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: Mechanism of this compound action at the NMDA receptor.
Caption: Troubleshooting flowchart for this compound experiments.
References
troubleshooting inconsistent (Z)-MDL 105519 experimental data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-MDL 105519. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It inhibits NMDA-dependent responses in a non-competitive manner with respect to NMDA.[1][2] This inhibition can be reversed by the glycine site agonist D-serine.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the stock solution of this compound should be aliquoted and stored at -80°C for up to two years, or at -20°C for up to one year. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q3: In which solvent should I dissolve this compound?
This compound is commonly dissolved in DMSO to prepare a stock solution, for example, at a concentration of 10 mM.
Troubleshooting Guide
Issue 1: High variability in my radioligand binding assay results with [3H]MDL 105519.
-
Possible Cause 1: Inconsistent Ligand Concentration. Improper storage or multiple freeze-thaw cycles of the [3H]MDL 105519 stock solution can lead to degradation and altered concentration.
-
Solution: Aliquot the stock solution upon receipt and store at -80°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Variability in Membrane Preparation. The quality and consistency of the brain membrane preparation are critical for reproducible results.
-
Solution: Follow a standardized protocol for membrane preparation, ensuring consistent buffer composition, homogenization, and centrifugation steps.
-
-
Possible Cause 3: Assay Conditions. Factors such as incubation time, temperature, and buffer composition can significantly impact binding.
-
Solution: Ensure that the assay conditions are consistent across all experiments. The binding of [3H]MDL 105519 is temperature-dependent and reaches equilibrium at different rates at different temperatures.
-
Issue 2: My IC50 value for this compound in a cell-based assay is higher than expected from binding affinity data.
-
Possible Cause 1: Presence of Glycine/D-serine in Culture Medium. The presence of glycine or D-serine in the cell culture medium will compete with this compound for the glycine binding site on the NMDA receptor, leading to a rightward shift in the dose-response curve.
-
Solution: Use a glycine-free defined medium for your experiments, or thoroughly wash the cells with a buffer devoid of glycine/D-serine before adding the compound.
-
-
Possible Cause 2: Cell Line Specificity. The expression level and subunit composition of NMDA receptors can vary between different cell lines, affecting the potency of this compound.
-
Solution: Characterize the NMDA receptor subunit expression in your cell line. Be aware that agonists may exhibit weaker competition at homomeric NR1a receptors compared to native receptors.
-
-
Possible Cause 3: Compound Stability in Culture Medium. this compound may be unstable or metabolized by cells over long incubation periods.
-
Solution: Perform a time-course experiment to determine the optimal incubation time. You can also assess the stability of the compound in your specific medium using analytical methods like HPLC.
-
Quantitative Data Summary
The following tables summarize key quantitative data for MDL 105519 from published studies.
Table 1: Radioligand Binding Affinity of [3H]MDL 105519
| Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat brain membranes | 3.77 | 12.1 | |
| Homomeric rat NR1a receptors (CHO cells) | 1.8 | 0.37 | |
| Pig cortical brain membranes | 3.73 ± 0.43 | 3.03 ± 0.33 |
Table 2: Inhibition Constants (Ki) for Ligands at the [3H]glycine and [3H]MDL 105519 Binding Sites in Rat Brain Membranes
| Compound | Ki ([3H]glycine site) (nM) | Ki ([3H]MDL 105519 site) (nM) | Reference |
| Glycine | 100 | 130 | |
| D-Serine | 120 | 140 | |
| L-Serine | 8,200 | 11,000 | |
| MDL 105,519 | 10.9 | 10.9 |
Experimental Protocols
Radioligand Binding Assay for [3H]MDL 105519
This protocol is a generalized procedure based on published studies.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a reaction tube, add the membrane preparation, [3H]MDL 105519 at a desired concentration (e.g., 1-5 nM), and either buffer (for total binding) or a high concentration of a competing ligand like glycine or unlabeled MDL 105519 (for non-specific binding).
-
For competition assays, add varying concentrations of the test compound.
-
Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition experiments, determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Impact of Polyamines on MDL 105519 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyamines on MDL 105519 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of polyamines on [3H]MDL 105519 binding assays?
A1: The most significant reported effect is an increase in non-specific binding. The endogenous polyamines spermine and spermidine, at concentrations ranging from 1 to 100 µM, have been shown to increase the fraction of non-specific binding in [3H]MDL 105519 binding assays from 40% to 60%.[1] This is a critical consideration for data analysis and interpretation.
Q2: Do polyamines directly compete with MDL 105519 at the glycine binding site?
A2: Current evidence suggests that polyamine agonists do not have a significant effect on the displacement of [3H]MDL 105519 binding by glycine or other glycine site antagonists.[1] This indicates that polyamines do not directly compete with MDL 105519 for its binding site. Instead, they are thought to act at a distinct polyamine recognition site on the NMDA receptor.[2]
Q3: How do polyamines affect the potency of MDL 105519?
A3: While polyamines may not directly compete with MDL 105519 at the glycine site, they can allosterically modulate the receptor complex. For instance, spermidine has been observed to significantly decrease the potency of MDL 105519 in displacing the channel blocker [3H]dizocilpine (MK-801).[1] This suggests an indirect modulatory role of polyamines on the overall function of the NMDA receptor and the apparent affinity of other ligands.
Q4: Is it possible that [3H]MDL 105519 binds to a form of the NMDA receptor that is insensitive to polyamines?
A4: Yes, some studies suggest that [3H]MDL 105519 may preferentially bind to a polyamine-insensitive conformation or subtype of the NMDA receptor.[1] This could explain the lack of direct competitive effects of polyamines on its binding.
Q5: What is the known binding affinity of MDL 105519 for the glycine site in the absence of polyamines?
A5: MDL 105519 is a potent and selective antagonist for the glycine recognition site. In the absence of polyamines, it has been shown to completely inhibit the binding of [3H]glycine to rat brain membranes with a Ki value of 10.9 nM.
Data Presentation
Summary of Polyamine Effects on MDL 105519 Binding Assays
| Parameter | Observation | Polyamine(s) | Concentration Range | Reference |
| Non-Specific Binding of [3H]MDL 105519 | Increased from 40% to 60% | Spermine, Spermidine | 1 - 100 µM | |
| Displacement of [3H]MDL 105519 by Glycine/Antagonists | No significant effect | Spermine, Spermidine, 1,5-(diethylamino)piperidine | 30 µM | |
| Potency of MDL 105519 in displacing [3H]dizocilpine | Significantly depressed | Spermidine | Not specified | |
| MDL 105519 Ki at Glycine Site (in absence of polyamines) | 10.9 nM | N/A | N/A |
Experimental Protocols
Protocol for Investigating the Impact of Polyamines on [3H]MDL 105519 Binding
This protocol outlines a method for assessing the effect of polyamines on the binding of [3H]MDL 105519 to rat brain membranes.
1. Materials and Reagents:
-
Frozen rat brains
-
[3H]MDL 105519 (radioligand)
-
Unlabeled MDL 105519
-
Glycine
-
Polyamines (Spermine, Spermidine, Putrescine)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Polyethyleneimine (PEI)
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
2. Membrane Preparation:
-
Thaw frozen rat brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step three times to remove endogenous ligands.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
3. Binding Assay:
-
Prepare assay tubes containing:
-
Total Binding: 50 µL of [3H]MDL 105519 (e.g., 2-4 nM final concentration), 50 µL of buffer, and 100 µL of membrane suspension (e.g., 100-200 µg protein).
-
Non-Specific Binding (NSB): 50 µL of [3H]MDL 105519, 50 µL of a high concentration of unlabeled MDL 105519 or glycine (e.g., 1 mM final concentration), and 100 µL of membrane suspension.
-
Experimental Groups: 50 µL of [3H]MDL 105519, 50 µL of the desired concentration of polyamine, and 100 µL of membrane suspension.
-
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI to reduce non-specific filter binding.
-
Wash the filters rapidly with three aliquots of ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine IC50 values.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Polyamine-induced increase in NSB: Polyamines like spermine and spermidine are known to increase NSB. 2. Radioligand concentration too high: Excess [3H]MDL 105519 can bind to non-receptor sites. 3. Insufficient washing: Inadequate removal of unbound radioligand. 4. Filter binding: The radioligand may be binding to the filter paper. | 1. Acknowledge this effect in your analysis. If possible, try to optimize the polyamine concentration to minimize this effect while still observing the desired modulation. 2. Perform a saturation binding experiment to determine the optimal Kd and use a concentration of [3H]MDL 105519 close to its Kd. 3. Increase the number and/or volume of washes with ice-cold buffer. 4. Ensure filters are pre-soaked in 0.5% PEI. Consider using alternative filter types. |
| Low Specific Binding Signal | 1. Low receptor density: The membrane preparation may have a low concentration of NMDA receptors. 2. Degraded radioligand: [3H]MDL 105519 may have degraded over time. 3. Incorrect buffer conditions: pH or ionic strength of the buffer may not be optimal. | 1. Use a brain region known to have high NMDA receptor expression (e.g., hippocampus, cortex). Increase the amount of protein per assay tube. 2. Check the expiration date and storage conditions of the radioligand. Consider purchasing a fresh batch. 3. Verify the pH of your buffer and ensure it is within the optimal range for NMDA receptor binding (typically pH 7.4). |
| High Variability Between Replicates | 1. Pipetting errors: Inconsistent volumes of reagents. 2. Inconsistent washing: Variation in the speed and volume of washes. 3. Non-homogenous membrane suspension: Membranes not being evenly distributed. | 1. Use calibrated pipettes and ensure careful and consistent pipetting technique. 2. Standardize the washing procedure for all samples. Use a multi-channel filtration manifold for consistency. 3. Vortex the membrane suspension gently before each pipetting step. |
Visualizations
NMDA Receptor Signaling Pathway
References
Technical Support Center: Optimizing MDL 105519 Binding Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in MDL 105519 binding studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is MDL 105519 and what is its primary application in research?
MDL 105519, with the full chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4, 6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist for the glycine recognition site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its tritiated form, [3H]MDL 105519, is a high-affinity radioligand used in binding assays to characterize the glycine binding site of the NMDA receptor.[1] These studies are crucial for understanding the pharmacology of the NMDA receptor and for the development of novel therapeutics targeting this receptor system.[3]
Q2: What are the typical binding affinity (Kd) and receptor density (Bmax) values for [3H]MDL 105519?
The affinity and density of [3H]MDL 105519 binding can vary depending on the tissue preparation and experimental conditions. Below is a summary of reported values from various studies:
| Tissue/Cell Preparation | Dissociation Constant (Kd) | Receptor Density (Bmax) | Reference |
| Rat brain membranes | 3.77 nM | 12.1 pmol/mg protein | |
| Pig cortical brain membranes | 3.73 ± 0.43 nM | 3030 ± 330 fmol/mg protein | |
| Homomeric NMDA-NR1a receptors (CHO-K1 cells) | 1.8 nM | 370 fmol/mg protein |
Q3: What are the key factors that can influence the signal-to-noise ratio in my [3H]MDL 105519 binding assay?
Several factors can impact your signal-to-noise ratio. The primary contributors to a poor ratio are high non-specific binding (NSB) and/or a low specific binding signal. An acceptable signal-to-noise ratio generally means that specific binding accounts for at least 80% of the total binding at the Kd concentration of the radioligand. Key factors to consider include:
-
Radioligand concentration: Using a concentration that is too high can increase NSB.
-
Receptor concentration: An insufficient amount of receptor will lead to a low total binding signal.
-
Incubation time and temperature: These parameters must be optimized to ensure the binding has reached equilibrium.
-
Washing steps: Inadequate washing can leave unbound radioligand, contributing to high background.
-
Buffer composition: The pH, ionic strength, and presence of blocking agents are critical.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, making it difficult to determine the specific binding accurately. What can I do to reduce it?
A: High non-specific binding (NSB) is a common issue in radioligand binding assays and can obscure the specific signal. Here are several strategies to troubleshoot and reduce high NSB:
-
Optimize Radioligand Concentration: Use a concentration of [3H]MDL 105519 at or below the Kd value for your system. For saturation experiments, ensure that non-specific binding is less than 50% of the total binding at the highest concentration tested.
-
Reduce Tissue/Membrane Concentration: High concentrations of membrane protein can increase NSB. Titrate the amount of membrane preparation to find the lowest concentration that still provides a robust specific binding signal.
-
Incorporate Blocking Agents: Add bovine serum albumin (BSA) to your assay buffer to reduce the binding of the radioligand to non-receptor components.
-
Optimize Washing Steps: Increase the number of washes and/or the volume of the ice-cold wash buffer to more effectively remove unbound radioligand. Using cold buffer minimizes the dissociation of the specifically bound ligand during the washing process.
-
Pre-treat Filters: For filtration assays, pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Issue 2: Low Specific Binding Signal
Q: I am observing a very low or no specific binding signal in my experiment. What are the potential causes and solutions?
A: A weak or absent specific binding signal can be due to several factors related to your reagents or protocol. Consider the following troubleshooting steps:
-
Verify Receptor Integrity and Presence: Ensure that your membrane preparations have been stored correctly and have not degraded. You can perform a protein quantification assay (e.g., BCA assay) to confirm the protein concentration and consider running a Western blot to verify the presence of the NMDA receptor subunits.
-
Check Radioligand Quality: Verify the age and storage conditions of your [3H]MDL 105519. Radioligands can degrade over time, leading to a decrease in specific activity.
-
Optimize Incubation Time: Ensure that your incubation time is sufficient to allow the binding to reach equilibrium. The time required can vary depending on the temperature and the concentrations of the radioligand and receptor.
-
Confirm Buffer Composition: The pH and ionic strength of your buffer should be optimized for NMDA receptor binding. Various cations can influence [3H]MDL 105519 binding.
-
Increase Receptor Concentration: If the specific signal is consistently low, you may need to increase the amount of membrane preparation in your assay. However, be mindful that this can also increase NSB, so a careful titration is necessary.
Experimental Protocols
Protocol 1: Saturation Binding Assay for [3H]MDL 105519
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]MDL 105519.
Materials:
-
[3H]MDL 105519
-
Unlabeled MDL 105519 (for determining non-specific binding)
-
Membrane preparation containing NMDA receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of [3H]MDL 105519 in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd. Prepare a high concentration stock of unlabeled MDL 105519 (e.g., 10 µM) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, the membrane preparation, and the appropriate concentration of [3H]MDL 105519.
-
Non-Specific Binding: Add the high concentration of unlabeled MDL 105519, the membrane preparation, and the appropriate concentration of [3H]MDL 105519.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of [3H]MDL 105519.
-
Plot the specific binding versus the concentration of [3H]MDL 105519.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Visualizations
Caption: Workflow for a [3H]MDL 105519 saturation binding assay.
Caption: Decision tree for troubleshooting poor signal-to-noise.
References
- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (E)-MDL 105519 and its (Z)-Isomer: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (E)-MDL 105519 and its geometric isomer, (Z)-MDL 105519. Extensive research has been conducted on (E)-MDL 105519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. In contrast, publicly available experimental data on the pharmacological activity of this compound is currently lacking. This guide, therefore, focuses on the well-characterized effects of the (E)-isomer, while noting the absence of comparative data for the (Z)-form.
Introduction to MDL 105519
MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a high-affinity antagonist for the glycine co-agonist site on the NMDA receptor.[1][2] This site is crucial for the modulation of NMDA receptor activity, which plays a central role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists like MDL 105519 valuable tools for research and potential therapeutic development.
Mechanism of Action
MDL 105519 exerts its effects by binding to the glycine recognition site on the NMDA receptor, thereby preventing the binding of the co-agonist glycine or D-serine. This allosterically inhibits the opening of the ion channel, reducing the influx of Ca²⁺ in response to glutamate binding. This action is non-competitive with respect to NMDA.[1]
Below is a diagram illustrating the signaling pathway of the NMDA receptor and the inhibitory action of (E)-MDL 105519.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for (E)-MDL 105519 based on available experimental data. No corresponding data has been found for this compound.
| Parameter | Value | Species | Tissue/Preparation | Reference |
| Ki for [³H]glycine binding | 10.9 nM | Rat | Brain membranes | [3] |
| Kd for [³H]MDL 105519 binding | 3.77 nM | Rat | Brain membranes | [2] |
| Bmax for [³H]MDL 105519 binding | 12.1 pmol/mg protein | Rat | Brain membranes |
In Vitro and In Vivo Effects of (E)-MDL 105519
In Vitro Effects:
-
Inhibition of NMDA-dependent responses: (E)-MDL 105519 effectively inhibits NMDA-mediated responses, including the elevation of [³H]N-[1,(2-thienyl)cyclohexyl]-piperidine ([³H]TCP) binding in brain membranes.
-
Reduction of cGMP accumulation: It blocks the accumulation of cyclic GMP in brain slices that is stimulated by NMDA.
-
Modulation of ion currents: The compound alters cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons in a manner consistent with NMDA receptor antagonism.
In Vivo Effects:
-
NMDA Receptor Antagonism: Intravenous administration of (E)-MDL 105519 has been shown to prevent harmaline-stimulated increases in cerebellar cGMP content, providing biochemical evidence of its NMDA receptor antagonist activity in a living system.
-
Anticonvulsant Activity: The compound has demonstrated anticonvulsant properties in various seizure models, including those that are genetically based, chemically induced, and electrically mediated.
-
Anxiolytic and Muscle-Relaxant Activity: Anxiolytic effects have been observed in models such as the rat separation-induced vocalization model. Muscle-relaxant activity is also present, typically at lower doses.
-
Motor Impairment: At higher doses, (E)-MDL 105519 can impair performance on the rotorod test, indicating some level of motor disruption.
-
Favorable Side-Effect Profile: Notably, (E)-MDL 105519 appears to have a lower risk of producing psychotomimetic effects compared to other NMDA receptor antagonists like MK-801, as it does not significantly affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize (E)-MDL 105519.
[³H]Glycine Binding Assay
This assay is used to determine the affinity of a compound for the glycine binding site of the NMDA receptor.
-
Preparation of Membranes: Rat brain tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.
-
Binding Reaction: The prepared membranes are incubated with a known concentration of [³H]glycine and varying concentrations of the test compound (e.g., (E)-MDL 105519).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
The following diagram outlines the general workflow for a radioligand binding assay.
In Vivo Cerebellar cGMP Measurement
This protocol assesses the in vivo NMDA receptor antagonist activity of a compound.
-
Animal Model: Rats are often used for this experiment.
-
Drug Administration: The test compound, such as (E)-MDL 105519, is administered to the animals, typically via intravenous injection.
-
Induction of cGMP Production: A convulsant agent like harmaline, which is known to increase cerebellar cGMP levels through an NMDA receptor-dependent mechanism, is administered.
-
Tissue Collection and Analysis: At a specific time point after harmaline administration, the animals are euthanized, and the cerebella are rapidly dissected and processed to measure the levels of cGMP, usually by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Interpretation: A reduction in the harmaline-induced increase in cGMP levels in the presence of the test compound indicates in vivo NMDA receptor antagonism.
Conclusion
(E)-MDL 105519 is a well-documented, potent, and selective antagonist of the glycine site on the NMDA receptor with demonstrated anticonvulsant and anxiolytic properties in preclinical models. Its favorable in vivo profile, suggesting a lower risk of psychotomimetic side effects compared to channel blockers, makes it an important research tool.
In contrast, there is a notable absence of published experimental data regarding the pharmacological effects of the (Z)-isomer of MDL 105519. This represents a significant knowledge gap. Further research is warranted to characterize this compound and to understand how the stereochemistry of the ethenyl linkage influences the compound's affinity for the glycine binding site and its overall pharmacological profile. Such studies would provide valuable insights into the structure-activity relationships of this class of NMDA receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NMDA Receptor Glycine Site Occupancy with MDL 105,519 Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isomers of MDL 105,519 for validating N-methyl-D-aspartate (NMDA) receptor glycine site occupancy. By presenting supporting experimental data and detailed protocols, this document serves as a critical resource for researchers in neuroscience and drug development. The stereoselective action of the MDL 105,519 enantiomers provides a powerful tool to confirm target engagement and quantify the occupancy of the glycine co-agonist site on the NMDA receptor.
Introduction to MDL 105,519 and NMDA Receptor Glycine Site
The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor complex has emerged as a key therapeutic target for modulating receptor activity. MDL 105,519, a potent and highly selective antagonist for this site, has been instrumental in elucidating the physiological and pathological roles of the NMDA receptor.[1][2] Its utility in validating glycine site occupancy is significantly enhanced by the differential activity of its stereoisomers. The (R)-enantiomer is the pharmacologically active component, while the (S)-enantiomer is largely inactive, providing an ideal negative control to demonstrate target specificity.
Comparative Analysis of MDL 105,519 Isomers
The stereoselectivity of MDL 105,519 is fundamental to its use in validating glycine site occupancy. The significant difference in binding affinity and functional antagonism between the (R)- and (S)-isomers confirms that the observed effects are mediated specifically through the glycine binding site of the NMDA receptor.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of compounds for their target receptors. In the case of MDL 105,519, competitive binding studies using [³H]MDL 105,519 or [³H]glycine are employed to determine the inhibition constant (Ki) of the individual isomers.
| Isomer | Binding Affinity (Ki) vs. [³H]glycine | Receptor Preparation | Reference |
| (R)-MDL 105,519 | ~10 nM | Rat brain membranes | [1] |
| (S)-MDL 105,519 | >10,000 nM | Rat brain membranes | |
| Racemic MDL 105,519 | 10.9 nM | Rat brain membranes | [1] |
Note: Specific Ki values for the (S)-isomer are often not explicitly reported due to their low affinity, but are generally accepted to be several orders of magnitude higher than the (R)-isomer.
Functional Antagonism
The functional consequence of binding to the NMDA receptor glycine site is assessed through electrophysiological and in vivo pharmacological studies. Whole-cell patch-clamp recordings measure the inhibition of NMDA-induced currents, while in vivo studies can assess the antagonism of NMDA receptor-dependent physiological responses.
| Isomer | Functional Potency (IC₅₀) | Experimental Model | Reference |
| (R)-MDL 105,519 | Potent inhibitor of NMDA-induced currents | Cultured rat hippocampal neurons | [3] |
| (S)-MDL 105,519 | Significantly weaker or inactive as an inhibitor | Cultured rat hippocampal neurons | |
| Racemic MDL 105,519 | Inhibition of NMDA-dependent cGMP accumulation in vivo | Harmaline-stimulated increases in cerebellar cGMP content |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the isomers of MDL 105,519.
[³H]MDL 105,519 Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of MDL 105,519 to rat brain membranes.
1. Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation
-
25 µL of [³H]MDL 105,519 (final concentration ~2-4 nM)
-
25 µL of competing ligand (e.g., (R)-MDL 105,519, (S)-MDL 105,519, or glycine) at various concentrations or buffer for total binding.
-
-
For non-specific binding, add a high concentration of unlabeled MDL 105,519 (e.g., 10 µM).
-
Incubate at room temperature for 60 minutes.
3. Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for the competing ligands by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording NMDA receptor-mediated currents in cultured neurons.
1. Cell Preparation:
-
Plate primary cultured neurons (e.g., rat hippocampal or cortical neurons) on glass coverslips.
-
Use cells for recording after 7-14 days in vitro.
2. Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 25 HEPES, and 10 glucose, with 0.001 tetrodotoxin and 0.01 bicuculline to block voltage-gated sodium channels and GABA-A receptors, respectively. The solution should be Mg²⁺-free to prevent voltage-dependent block of NMDA receptors.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After a stable baseline current is established, co-apply the MDL 105,519 isomer of interest with NMDA and glycine.
-
Record the inhibition of the NMDA-induced current.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA-induced current in the absence and presence of the MDL 105,519 isomer.
-
Calculate the percentage of inhibition for each concentration of the isomer.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of ketamine enantiomers on NMDA receptor currents in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-MDL 105519 and Its Active Isomer at the NMDA Receptor Glycine Site
A comprehensive comparison between the biological activities of (Z)-MDL 105519 and its geometric isomer, (E)-MDL 105519, cannot be provided at this time due to a lack of available scientific literature on the (Z)-isomer. Extensive searches of published research have identified (E)-MDL 105519 as a potent and selective antagonist for the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site. However, corresponding data on the synthesis, biological evaluation, and receptor binding affinity of the (Z)-isomer are not present in the accessible scientific domain.
The active compound, (E)-MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been well-characterized for its inhibitory effects on NMDA receptor function. This antagonism is associated with potential therapeutic applications, including anticonvulsant and anxiolytic effects. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. (E)-MDL 105519 exerts its effect by competitively binding to the glycine site, thereby preventing receptor activation.
For a comparative guide to be generated as requested, data on an inactive or significantly less active isomer is essential. Typically, geometric isomers, such as the (Z) and (E) forms of a molecule, can exhibit vastly different biological activities due to their distinct three-dimensional structures, which dictate how they interact with their biological targets. It is plausible that this compound is the inactive isomer, but without experimental evidence, this remains speculative.
To fulfill the user's request, future research would need to address the following:
-
Synthesis of this compound: A stereoselective synthesis or the separation of a mixture of (E) and (Z) isomers would be the first step.
-
Biological Evaluation: Both isomers would need to be tested in parallel in a series of in vitro and in vivo experiments.
A hypothetical experimental workflow to generate the necessary comparative data is outlined below.
Hypothetical Experimental Workflow
This workflow illustrates the necessary steps to compare the activity of (Z)- and (E)-MDL 105519.
Caption: Hypothetical workflow for comparative analysis.
Hypothetical Data Tables
Should the necessary experiments be conducted, the data could be presented in the following tabular format for clear comparison.
Table 1: Comparative NMDA Receptor Binding Affinities
| Compound | Ki (nM) for [3H]glycine displacement |
| (E)-MDL 105519 | Value from literature |
| This compound | Hypothetical value |
Table 2: Comparative Functional Antagonism
| Compound | IC50 (nM) for inhibition of NMDA-induced currents |
| (E)-MDL 105519 | Value from literature |
| This compound | Hypothetical value |
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway affected by NMDA receptor antagonists like (E)-MDL 105519.
A Comparative Analysis of (Z)-MDL 105519 and Other Glycine Site Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (Z)-MDL 105519 and other prominent glycine site ligands of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a critical target in the development of therapeutics for a range of neurological disorders. This document offers a comprehensive overview of the binding affinities, selectivity, and functional characteristics of these compounds, supported by experimental data and detailed protocols to aid in research and development.
Introduction to NMDA Receptor Glycine Site Ligands
The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor presents a crucial target for allosteric modulation. Antagonists of this site are of significant interest as they can attenuate NMDA receptor overactivation, a phenomenon implicated in various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases, potentially with a more favorable side-effect profile than direct channel blockers or glutamate site antagonists.
This compound emerged as a potent and highly selective antagonist for the NMDA receptor glycine site. This guide will compare its properties with other notable glycine site antagonists from different chemical classes, including Gavestinel (GV-150526), Licostinel (ACEA-1021), and the kynurenic acid derivative, 5,7-dichlorokynurenic acid (5,7-DCKA).
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators, focusing on their binding affinity for the NMDA receptor glycine site.
| Compound | Chemical Class | Ki (nM) | Radioligand | Brain Tissue Source | Reference |
| This compound | Indole-2-carboxylate | 10.9 | [³H]glycine | Rat | [1] |
| Gavestinel (GV-150526A) | Indole-2-carboxylate | ~3.16 (pKi = 8.5) | [³H]glycine | Not Specified | [2] |
| Licostinel (ACEA-1021) | Quinoxalinedione | Nanomolar affinity | Not Specified | Not Specified | [3] |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Kynurenic acid derivative | 79 | [³H]glycine | Rat | [4] |
| Compound | Kd (nM) | Radioligand | Brain Tissue Source | Reference |
| This compound | 1.8 - 3.77 | [³H]MDL 105519 | Rat | [5] |
| Gavestinel (GV-150526A) | 0.8 | [³H]GV150526A | Rat | |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | 29 | [³H]5,7-DCKA | Rat |
In Vivo Efficacy and Pharmacokinetics
A crucial aspect of drug development is the translation of in vitro potency to in vivo efficacy. The following table provides a comparative overview of the in vivo effects and pharmacokinetic properties of these glycine site antagonists.
| Compound | In Vivo Effects | Pharmacokinetic Profile Highlights | Reference |
| This compound | Anticonvulsant and anxiolytic activity. Neuroprotective effects. | Orally active. | |
| Gavestinel (GV-150526) | Neuroprotectant effects in animal models of stroke. | Orally bioavailable. High plasma protein binding. Mean terminal half-life of 29-56 hours in stroke patients. | |
| Licostinel (ACEA-1021) | Neuroprotective in animal models of cerebral ischemia. Anticonvulsive properties. Passes the blood-brain barrier. | Generally well-tolerated in clinical trials for stroke. | |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Potent anticonvulsant when administered intracerebroventricularly. | Limited information on systemic pharmacokinetics. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to characterize these ligands, the following diagrams are provided.
Experimental Protocols
Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site by measuring its ability to compete with the binding of a known radioligand, such as [³H]glycine.
1. Materials and Reagents:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine (for determining non-specific binding)
-
Test compounds (e.g., this compound, Gavestinel, etc.) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
2. Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.
3. Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [³H]glycine (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).
-
-
Add the prepared brain membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 20-30 minutes).
4. Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This comparative analysis demonstrates that this compound is a potent and selective antagonist of the NMDA receptor glycine site, with a binding affinity in the low nanomolar range. Its profile is comparable to other high-affinity antagonists such as Gavestinel and Licostinel, each belonging to distinct chemical classes. The kynurenic acid derivative, 5,7-DCKA, while also a potent antagonist, exhibits a comparatively lower affinity. The choice of ligand for research or therapeutic development will depend on a variety of factors including the desired pharmacokinetic profile, in vivo efficacy in specific models of disease, and the safety profile. The provided data and protocols serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating the informed selection and evaluation of NMDA receptor glycine site modulators.
References
- 1. ACEA 1021, a glycine site antagonist with minor psychotomimetic and amnestic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (Z)-MDL 105519 Inactivity in Different Cell Lines: A Comparative Guide
(Z)-MDL 105519 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. [1][2][3] Its activity is contingent on the presence of functional NMDA receptors in the cell line under investigation. This guide provides a comparative analysis of the activity and inactivity of this compound in various cell lines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their study design and interpretation of results.
The central principle dictating the activity of this compound is the expression of NMDA receptors. In cell lines endogenously expressing or engineered to express these receptors, this compound demonstrates clear antagonistic effects. Conversely, in cell lines lacking functional NMDA receptors, the compound is expected to be inactive.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional effects of this compound and related compounds in different cellular contexts.
Table 1: Binding Affinity of MDL 105519 in NMDA Receptor-Expressing Preparations
| Preparation | Radioligand | Kd (nM) | Bmax | Reference |
| Rat Brain Membranes | [3H]MDL 105519 | 3.77 | 12.1 pmol/mg protein | [2] |
| Pig Cortical Brain Membranes | [3H]MDL 105519 | 3.73 ± 0.43 | 3030 ± 330 fmol/mg protein | |
| CHO-K1 cells expressing homomeric NR1a receptors | [3H]MDL 105519 | 1.8 | 370 fmol/mg protein | [4] |
Table 2: Functional Antagonism of NMDA Receptor-Mediated Responses by MDL 105519
| Cell/Tissue Type | Assay | Effect of MDL 105519 | Reference |
| Cultured Neurons | Cytosolic Ca2+ and Na+-Ca2+ currents | Inhibition of NMDA-dependent currents | |
| Brain Slices | cGMP accumulation | Inhibition of NMDA-dependent cGMP accumulation |
Table 3: Cross-Validation of Activity in NMDA Receptor-Expressing vs. NMDA Receptor-Deficient Cell Lines
| Cell Line | NMDA Receptor Status | Predicted this compound Activity | Rationale |
| CHO-K1 (transfected with NR1a) | Expressing | Active (Antagonist) | Engineered to express the obligatory NR1 subunit, allowing for this compound binding. |
| HEK293 (transfected with NR1/NR2) | Expressing | Active (Antagonist) | Commonly used for heterologous expression of functional NMDA receptors. |
| PC12 | Functionally Negative | Inactive | These cells do not express a full complement of NMDA receptor subunits to form functional receptors. |
| Various Cancer Cell Lines (e.g., SCLC, Ovarian) | Expressing | Active (Antagonist) | Studies have shown the presence of functional NMDA receptors in several cancer cell lines. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Radioligand Binding Assay
This protocol is adapted from studies characterizing [3H]MDL 105519 binding.
-
Membrane Preparation:
-
Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Membrane preparations are incubated with various concentrations of [3H]MDL 105519 in the presence or absence of a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
The reaction is allowed to reach equilibrium at a defined temperature (e.g., room temperature).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Calcium Influx Assay
This is a common method to assess the functional antagonism of NMDA receptors.
-
Cell Preparation:
-
Cells are plated in multi-well plates and allowed to adhere.
-
For transfected cell lines, expression of NMDA receptor subunits is induced if necessary.
-
-
Loading with Calcium Indicator:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Cells are pre-incubated with this compound or a vehicle control for a specified period.
-
-
Stimulation and Measurement:
-
Cells are then stimulated with NMDA and a co-agonist (glycine or D-serine).
-
Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
The fluorescence intensity is measured over time, and the peak response following stimulation is determined.
-
The inhibitory effect of this compound is calculated by comparing the response in treated cells to that in control cells.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Cross-Validation of this compound Activity.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDL 105519 and Older Glycine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel glycine antagonist MDL 105519 with established, older antagonists. The following sections detail their performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
Introduction to Glycine Antagonists and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1] Antagonists targeting the glycine binding site on the GluN1 subunit of the NMDA receptor have been a focus of research for their potential therapeutic applications in a variety of neurological disorders, including stroke, epilepsy, and neuropathic pain.[2][3] Over-activation of NMDA receptors is implicated in excitotoxicity, a process leading to neuronal cell death.[3] By blocking the glycine co-agonist site, these antagonists can modulate NMDA receptor activity and offer neuroprotective effects.[3]
This guide focuses on MDL 105519, a potent and selective glycine site antagonist, and compares its pharmacological profile to that of older, more established antagonists such as HA-966, Kynurenic Acid, and its derivative, 7-Chlorokynurenic Acid.
Comparative Data on Glycine Antagonists
The following tables summarize the quantitative data for MDL 105519 and older glycine antagonists, focusing on their binding affinity for the NMDA receptor glycine site and their functional efficacy in in vitro assays.
Table 1: Binding Affinity of Glycine Antagonists at the NMDA Receptor Glycine Site
| Compound | Preparation | Radioligand | Ki (nM) | IC50 (µM) | Reference |
| MDL 105519 | Rat brain membranes | [3H]glycine | 10.9 | - | |
| MDL 105519 | Rat brain membranes | [3H]MDL 105519 | 3.77 (Kd) | - | |
| MDL 105519 | Homomeric NMDA-NR1a Receptors | [3H]MDL 105519 | 1.8 (Kd) | - | |
| HA-966 (racemic) | Rat cerebral cortex synaptic plasma membranes | [3H]glycine | - | 17.5 | |
| (R)-(+)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine | - | 12.5 | |
| (S)-(-)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine | - | 339 | |
| Kynurenic Acid | Rat cortical membranes | [3H]glycine | - | 25 | |
| 7-Chlorokynurenic Acid | Rat cortical membranes | [3H]glycine | - | 0.56 |
Table 2: In Vitro Functional Activity of Glycine Antagonists
| Compound | Assay | Preparation | Effect | IC50 (µM) | Reference |
| MDL 105519 | NMDA-stimulated cGMP accumulation | Rat cerebellar slices | Inhibition | - | |
| 7-Chlorokynurenic Acid | NMDA-induced currents | Rat cortical neurones in culture | Inhibition | - | |
| 7-Chlorokynurenic Acid | NMDA-induced depolarization | Mice cortical wedges | Inhibition | 8 | |
| HA-966 | NMDA responses | Rat cortical slice | Blockade | - |
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NMDA receptor signaling pathway and a general experimental workflow.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-site antagonists and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of the NMDA Receptor Antagonist MDL 105,519: A Comparative Analysis
A Note to Our Audience: This guide is intended for researchers, scientists, and drug development professionals. The primary goal is to provide a comprehensive comparison of the E-isomer of MDL 105,519, a known potent NMDA receptor antagonist, with its Z-isomer to confirm its binding specificity. However, an extensive search of the scientific literature has revealed no publicly available data on the synthesis, isolation, or biological activity of the Z-isomer of MDL 105,519.
Therefore, a direct comparative analysis with experimental data is not possible at this time. This guide will proceed by:
-
Detailing the established high specificity and mechanism of action of MDL 105,519 (the E-isomer).
-
Presenting the available quantitative data and experimental protocols for the E-isomer.
-
Providing a hypothetical experimental framework that would be used to confirm specificity if the Z-isomer were available. This section is intended to guide future research in this area.
The High Specificity of MDL 105,519 (E-isomer)
MDL 105,519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its specificity is a critical attribute for its utility as a pharmacological tool and a potential therapeutic agent. The high selectivity of MDL 105,519 for the glycine binding site on the NMDA receptor has been demonstrated through various in vitro and in vivo studies.[1][3]
The mechanism of action of MDL 105,519 involves binding to the glycine recognition site on the NR1 subunit of the NMDA receptor, thereby preventing the binding of the co-agonist glycine or D-serine. This allosterically inhibits the opening of the ion channel, even in the presence of the primary agonist, glutamate. This non-competitive inhibition with respect to NMDA is a key characteristic of its action.
Quantitative Data on MDL 105,519 (E-isomer) Binding and Activity
The following table summarizes key quantitative data for MDL 105,519, underscoring its high affinity and selectivity.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ki (for [3H]glycine binding) | 10.9 nM | Rat brain membranes | Radioligand binding assay | |
| Kd (for [3H]MDL 105,519 binding) | 3.77 nM | Rat brain membranes | Radioligand binding assay | |
| Bmax (for [3H]MDL 105,519 binding) | 12.1 pmol/mg protein | Rat brain membranes | Radioligand binding assay | |
| Selectivity | ~10,000-fold for the glycine recognition site over other receptor types | Not specified | Not specified |
Experimental Protocols
Radioligand Binding Assay for MDL 105,519
This protocol is a standard method to determine the affinity (Ki or Kd) and density (Bmax) of a ligand for its receptor.
-
Membrane Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.
-
Incubation: The brain membranes are incubated with a radiolabeled form of MDL 105,519 ([³H]MDL 105,519) in the presence or absence of increasing concentrations of unlabeled MDL 105,519 or other competing ligands.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd and Bmax values. For competition assays, the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Hypothetical Role of the Z-isomer in Confirming Specificity
In pharmacology, comparing the activity of geometric isomers, such as the E and Z isomers of MDL 105,519, is a powerful tool to establish the specificity of a drug-receptor interaction. The precise three-dimensional structure of a ligand is often critical for its ability to bind to its target receptor. A significant difference in the biological activity between two isomers strongly suggests a specific, high-fidelity interaction with the binding site, rather than non-specific effects.
If the Z-isomer of MDL 105,519 were available, the following experimental workflow would be employed to confirm the specificity of the E-isomer.
Figure 1. Hypothetical workflow for confirming the specificity of MDL 105,519 using its Z-isomer.
A significantly lower binding affinity (higher Ki) and reduced functional antagonism for the Z-isomer compared to the E-isomer would provide strong evidence that the biological effects of MDL 105,519 are due to a specific interaction with the glycine binding site of the NMDA receptor.
NMDA Receptor Signaling and Site of MDL 105,519 Action
The following diagram illustrates the NMDA receptor signaling pathway and the inhibitory action of MDL 105,519.
Figure 2. NMDA receptor signaling and the inhibitory mechanism of MDL 105,519.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Anticonvulsant Profile of (Z)-MDL 105,519: A Comparative Analysis
Contrary to the presupposition of a lack of anticonvulsant activity, extensive research demonstrates that (Z)-MDL 105,519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, exhibits notable anticonvulsant properties across a range of preclinical models. This guide synthesizes the available data, clarifying the established anticonvulsant efficacy of (Z)-MDL 105,519 and comparing it with other relevant compounds, thereby providing a valuable resource for researchers, scientists, and drug development professionals.
(Z)-MDL 105,519's mechanism of action, which involves the non-competitive inhibition of NMDA receptor-dependent responses, is associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models[1]. This guide will delve into the specifics of these findings, presenting the quantitative data, experimental methodologies, and relevant biological pathways.
Comparative Anticonvulsant Efficacy
While direct head-to-head comparative studies with a broad spectrum of anticonvulsants are limited in the public domain, the available data allows for a comparative assessment of (Z)-MDL 105,519's efficacy, particularly in the context of other NMDA receptor antagonists. One key model for evaluating anticonvulsant potential is the audiogenic seizure model in DBA/2 mice, a genetically susceptible strain.
Data for a structurally related NMDA/glycine site antagonist, MDL 104,653, provides a valuable benchmark for the potency of this class of compounds.
| Compound | Seizure Model | Route of Administration | ED₅₀ |
| MDL 104,653 | Sound-induced clonic seizures (DBA/2 mice) | Intraperitoneal (i.p.) | 6.1 µmol/kg |
| MDL 104,653 | Sound-induced clonic seizures (DBA/2 mice) | Oral | 23.0 µmol/kg |
Mechanism of Action: NMDA Receptor Antagonism
(Z)-MDL 105,519 exerts its anticonvulsant effects by targeting the glycine co-agonist site on the NMDA receptor. The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By blocking the glycine binding site, (Z)-MDL 105,519 effectively prevents the ion channel opening, thereby reducing neuronal excitability and dampening the excessive neuronal firing characteristic of seizures.
References
Assessing the Purity and Identity of (Z)-MDL 105519: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and identity of (Z)-MDL 105519 samples, a critical aspect of ensuring data integrity and reproducibility in research and development. This compound is the inactive Z-isomer of MDL 105,519, a potent and selective competitive antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The active isomer, (E)-MDL 105,519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable pharmacological tool for studying NMDA receptor function. Given that the biological activity resides in the E-isomer, rigorous analytical characterization is paramount to determine the isomeric purity of any this compound sample.
This guide outlines potential synthetic impurities, provides detailed experimental protocols for identity and purity assessment, and compares the biological activity of the active (E)-isomer with other known NMDA glycine site antagonists.
Understanding Potential Impurities
A plausible synthetic route for MDL 105,519 likely involves a condensation reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, between a substituted indole-2-carboxylate-3-aldehyde or a related precursor and a phenylacetic acid derivative. Based on this, potential impurities in a sample of this compound may include:
-
The (E)-isomer (MDL 105,519): The most critical impurity due to its high biological activity.
-
Starting Materials:
-
4,6-dichloro-1H-indole-2-carboxylic acid or its ethyl ester.
-
Ethyl 3-formyl-4,6-dichloro-indole-2-carboxylate.
-
Phenylacetic acid or its derivatives.
-
-
Reaction By-products: Products from side reactions, incomplete reactions, or degradation.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, dichloromethane, ethyl acetate).
Data Presentation: Comparative Analysis
The primary focus of purity assessment for this compound is the quantification of the active (E)-isomer. Furthermore, understanding the relative potency of the active isomer compared to other NMDA glycine site antagonists provides crucial context for its use in biological assays.
Table 1: Physicochemical Properties of MDL 105,519 Isomers
| Property | (Z)-MDL 105,519 | (E)-MDL 105,519 |
| IUPAC Name | (Z)-3-(2-carboxy-2-phenylethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid | (E)-3-(2-carboxy-2-phenylethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₈H₁₁Cl₂NO₄ | C₁₈H₁₁Cl₂NO₄ |
| Molecular Weight | 392.19 g/mol | 392.19 g/mol |
| Biological Activity | Inactive | Potent NMDA Glycine Site Antagonist |
Table 2: Comparative Biological Activity of (E)-MDL 105,519 and Other NMDA Glycine Site Antagonists
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| (E)-MDL 105,519 | NMDA Receptor Glycine Site | [³H]glycine binding | 10.9 | - |
| 5,7-Dichlorokynurenic acid (DCKA) | NMDA Receptor Glycine Site | [³H]glycine binding | 48 | 62 |
| L-689,560 | NMDA Receptor Glycine Site | [³H]glycine binding | 2.3 | - |
| Gavestinel (GV150526) | NMDA Receptor Glycine Site | [³H]glycine binding | 28 | - |
| ACEA-1021 | NMDA Receptor Glycine Site | - | - | 15 |
| Felbamate | NMDA Receptor Glycine Site | Electrophysiology | - | 130,000 |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Purity and Isomer Ratio Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the separation and quantification of (Z)- and (E)-isomers of MDL 105,519. Optimization may be required based on the specific HPLC system and column used.
Objective: To separate and quantify the (Z)- and (E)-isomers of MDL 105,519 and other potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or similar).
Reagents:
-
(Z)-MDL 105,519 sample.
-
(E)-MDL 105,519 reference standard.
-
HPLC-grade hexane or heptane.
-
HPLC-grade isopropanol or ethanol.
-
Trifluoroacetic acid (TFA), optional modifier.
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). A small amount of TFA (e.g., 0.1%) can be added to improve peak shape. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the (E)-MDL 105,519 reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the (Z)-MDL 105,519 sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to establish the retention time and generate a calibration curve for the (E)-isomer.
-
Inject the (Z)-MDL 105,519 sample solution.
-
Identify and integrate the peaks corresponding to the (Z)- and (E)-isomers based on their retention times.
-
-
Quantification:
-
Calculate the percentage of the (E)-isomer in the sample using the calibration curve.
-
Determine the percentage purity of the (Z)-isomer by area normalization, assuming all other peaks are impurities.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and stereochemistry of the MDL 105,519 isomers.
Objective: To confirm the identity of (Z)-MDL 105,519 and distinguish it from the (E)-isomer.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
(Z)-MDL 105,519 sample.
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the (Z)-MDL 105,519 sample in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
¹H NMR:
-
The chemical shift of the vinylic proton is a key indicator of the isomer. In the (Z)-isomer, this proton is expected to be shielded (appear at a lower ppm value) compared to the (E)-isomer due to anisotropic effects of the nearby phenyl and indole rings.
-
Look for the characteristic signals of the dichlorinated indole ring and the phenyl group.
-
The coupling constants (J-values) between the vinylic protons can also help in assigning the stereochemistry, though in this case, there is only one vinylic proton.
-
-
¹³C NMR:
-
Analyze the chemical shifts of the carbon atoms, particularly the vinylic carbons and the carboxyl carbons, to confirm the overall structure.
-
-
Functional Assessment by Radioligand Binding Assay
This assay determines the functional activity of the sample by measuring its ability to displace a radiolabeled ligand from the NMDA receptor glycine site. Since (Z)-MDL 105,519 is inactive, this assay primarily serves to detect the presence of the active (E)-isomer.
Objective: To assess the functional purity of the (Z)-MDL 105,519 sample by quantifying its ability to inhibit radioligand binding to the NMDA receptor glycine site.
Materials:
-
[³H]Glycine or another suitable radioligand for the NMDA glycine site.
-
Rat brain membrane preparation (source of NMDA receptors).
-
(Z)-MDL 105,519 sample.
-
(E)-MDL 105,519 reference standard.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled glycine for determining non-specific binding.
-
Scintillation counter and vials.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + excess unlabeled glycine.
-
Sample Wells: Membrane preparation + radioligand + serial dilutions of the (Z)-MDL 105,519 sample.
-
Standard Curve: Membrane preparation + radioligand + serial dilutions of the (E)-MDL 105,519 reference standard.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a dose-response curve for the (E)-MDL 105,519 standard and determine its IC₅₀ value.
-
Plot the percentage inhibition of specific binding versus the concentration of the (Z)-MDL 10
-
Safety Operating Guide
Navigating the Disposal of (Z)-MDL 105519: A Comprehensive Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
The chemical structure of (Z)-MDL 105519, (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, indicates it is a dichlorinated indole derivative.[1][2] This classification necessitates caution. The potential hazards associated with this class of compounds warrant the use of appropriate personal protective equipment (PPE) at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosolized particles. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling fine powders or creating aerosols) | To prevent inhalation of the compound. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company, coordinated by your institution's Environmental Health and Safety (EHS) office.[3]
1. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] Because this compound is a halogenated organic compound, it must be collected in a designated waste stream.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for halogenated organic waste.[5]
-
Liquid Waste: If this compound is in a solution, the entire solution should be disposed of as hazardous waste. The specific waste stream depends on the solvent used. If the solvent is halogenated (e.g., dichloromethane, chloroform), the waste should be placed in the "halogenated organic waste" container. If a non-halogenated solvent is used, it should still be disposed of in a designated "non-halogenated organic waste" container. Do not mix halogenated and non-halogenated waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of as hazardous solid waste.
2. Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The specific hazards of the waste (e.g., "Toxic," "Halogenated Organic"). If the hazards are not fully known, this should be indicated.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
3. Storage of Waste:
Store all waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat sources and incompatible materials. Ensure that the waste container is always sealed when not in use.
4. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. Incineration by a licensed facility is the preferred method for the destruction of many pharmaceutical and chemical wastes.
III. Spill Management
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Once the liquid is absorbed, collect the material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with soap and water. Dispose of all cleaning materials as hazardous waste.
IV. Experimental Protocols and Deactivation
Currently, there are no established and verified protocols for the chemical deactivation of this compound in a standard laboratory setting. Therefore, attempting to neutralize or chemically alter the compound for disposal is not recommended without specific, validated procedures.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for complying with all applicable federal, state, and local regulations, as well as their institution's specific policies for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling (Z)-MDL 105519
This guide provides crucial safety and logistical information for the handling and disposal of (Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the NMDA receptor. The following procedures are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on general laboratory safety protocols, information on NMDA receptor antagonists as a class, and available product information. It is imperative to handle this compound with caution and to supplement these guidelines with your institution's specific safety procedures.
I. Compound Data
This compound is a solid powder. Proper storage is critical to maintain its stability and efficacy.
| Parameter | Value | Source |
| CAS Number | 161230-88-2 | MedchemExpress[1] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | MedchemExpress[1] |
II. Personal Protective Equipment (PPE)
Given that this compound is an NMDA receptor antagonist, it has the potential to exert neurological effects.[2][3][4] Therefore, stringent measures must be taken to avoid exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: For operations that may generate dust, such as weighing or preparing solutions, a NIOSH-approved respirator is recommended. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated balance enclosure.
III. Operational Plan: Handling and Experimental Workflow
The following protocol outlines the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous DMSO (or other suitable solvent)
-
Appropriate glassware (e.g., volumetric flask, vials)
-
Calibrated balance
-
Pipettes and pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Don all required PPE and ensure work is conducted within a chemical fume hood.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Solubilization: Transfer the weighed compound to a volumetric flask. Add a portion of the solvent (e.g., DMSO) and mix by swirling or vortexing until the solid is fully dissolved. Sonication may be used to aid dissolution.
-
Dilution: Once dissolved, add the remaining solvent to reach the final desired volume and concentration.
-
Storage: Aliquot the stock solution into clearly labeled, sealed vials for storage at the recommended temperature.
IV. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and the solvent used.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
